molecular formula C9H9FN2O3 B2842700 2-{[(2-Fluorophenyl)carbamoyl]amino}acetic acid CAS No. 387882-09-9

2-{[(2-Fluorophenyl)carbamoyl]amino}acetic acid

Cat. No.: B2842700
CAS No.: 387882-09-9
M. Wt: 212.18
InChI Key: LHVDEGPYBRTXIO-UHFFFAOYSA-N
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Description

2-{[(2-Fluorophenyl)carbamoyl]amino}acetic acid is a chemical compound with the CAS Registry Number 387882-09-9 . This research chemical has a molecular formula of C9H9FN2O3 and a molecular weight of 212.18 g/mol . Its structure features a glycine backbone linked to a 2-fluoroaniline moiety via a urea functional group, a key scaffold in medicinal chemistry known for its hydrogen-bonding potential and role in molecular recognition. The presence of the ortho-fluorine atom on the phenyl ring can influence the molecule's electronic properties, lipophilicity, and overall conformation, making it a valuable building block in drug discovery and development. Researchers utilize this compound in various applications, including the synthesis of more complex molecules, the study of enzyme inhibition, and as a precursor in the development of potential therapeutic agents. This product is intended for Research Use Only and is not intended for diagnostic or therapeutic procedures.

Properties

IUPAC Name

2-[(2-fluorophenyl)carbamoylamino]acetic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9FN2O3/c10-6-3-1-2-4-7(6)12-9(15)11-5-8(13)14/h1-4H,5H2,(H,13,14)(H2,11,12,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LHVDEGPYBRTXIO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)NC(=O)NCC(=O)O)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9FN2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

212.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

2-{[(2-Fluorophenyl)carbamoyl]amino}acetic Acid: Structural Dynamics, Synthesis, and Applications in GPCR Modulation

Author: BenchChem Technical Support Team. Date: March 2026

A Technical Whitepaper on Ureidoacetic Acid Scaffolds in Medicinal Chemistry

Executive Summary

In contemporary medicinal chemistry, the design of small-molecule ligands for G-protein coupled receptors (GPCRs) heavily relies on privileged scaffolds that offer predictable hydrogen-bonding networks and precise spatial geometry. 2-{[(2-Fluorophenyl)carbamoyl]amino}acetic acid (CAS: 387882-09-9), commonly referred to as an N-(2-fluorophenyl)ureidoacetic acid, represents a highly efficient fragment and building block. By bridging a lipophilic halogenated aromatic ring with a terminal carboxylic acid via a rigid urea linker, this molecule serves as a critical pharmacophore for developing Formyl Peptide Receptor 2 (FPR2) agonists [1]. This guide deconstructs the structural rationale, synthetic methodology, and analytical validation of this compound for drug development professionals.

Chemical Identity & Physicochemical Profiling

The molecule (Molecular Formula: C9H9FN2O3) is structurally defined by three distinct domains: the ortho-fluorinated phenyl ring, the central bidentate urea linkage, and the acetic acid tail. These domains collectively establish a highly ligand-efficient profile.

PropertyValueCausality / Significance in Drug Design
Molecular Weight 212.18 g/mol Highly ligand-efficient fragment; strictly adheres to the Rule of 3 for fragment-based drug discovery.
Topological Polar Surface Area 75.4 ŲOptimal for peripheral target engagement; restricts blood-brain barrier (BBB) penetration unless masked as a prodrug ester.
LogP (Predicted) ~1.2Balanced lipophilicity ensures aqueous solubility while maintaining sufficient hydrophobicity for binding pocket insertion.
H-Bond Donors 3Strong bidentate anchoring via the two asymmetric urea NH groups and the carboxylic acid OH.
H-Bond Acceptors 4Urea C=O, Carboxylic C=O/OH, and the ortho-Fluorine interact with the receptor backbone.

Structural Biology & Mechanistic Rationale

The phenylurea motif is a well-documented, privileged structural feature necessary for binding to FPR2, a GPCR central to the resolution of inflammation [2]. The architecture of this compound is not coincidental; every moiety serves a distinct thermodynamic purpose during receptor engagement.

  • The 2-Fluorophenyl Ring: The substitution of fluorine at the ortho position serves a dual purpose. First, it restricts the conformation of the phenyl ring relative to the urea plane via intramolecular dipole repulsion, pre-organizing the molecule into its bioactive conformation. Second, the highly electronegative fluorine atom engages in orthogonal multipolar interactions with the receptor's backbone amides [1].

  • The Urea Linkage: Acting as a rigid, planar linker, the urea group provides a bidentate hydrogen-bond donor network. It mimics the peptide bonds of endogenous formyl peptide ligands, ensuring tight binding to the receptor core.

  • The Acetic Acid Motif: The terminal carboxylate is critical for electrostatic anchoring. At physiological pH, it exists as an anion, forming a high-energy salt bridge with positively charged residues (e.g., Arginine) deep within the GPCR binding pocket.

Pharmacophore F_Ring 2-Fluorophenyl Ring (Lipophilic Anchor) Urea Urea Linkage (Rigid H-Bond Network) F_Ring->Urea C-N Bond Receptor_Hydrophobic GPCR Hydrophobic Sub-pocket F_Ring->Receptor_Hydrophobic π-π / Halogen Bonding Acetate Acetic Acid Motif (Electrostatic Bridge) Urea->Acetate N-C Bond Receptor_Backbone Receptor Backbone Amides Urea->Receptor_Backbone Bidentate H-Bonds Receptor_Arg Arginine Residue (e.g., Arg201) Acetate->Receptor_Arg Salt Bridge

Pharmacophore mapping of the ureidoacetic acid scaffold within a generic GPCR binding pocket.

Synthetic Methodology

The synthesis of ureidoacetic acids relies on the nucleophilic addition of an amino acid to an aryl isocyanate. The following protocol is engineered for high yield and purity by suppressing competitive side reactions.

Step 1: Amine Activation Dissolve 1.0 equivalent of glycine in 1.0 M NaOH (aq) to achieve a pH > 9. Causality: The alkaline environment deprotonates the zwitterionic glycine. This liberates the primary amine as a potent, unhindered nucleophile while keeping the carboxylate in its highly water-soluble sodium salt form.

Step 2: Isocyanate Addition Cool the aqueous glycine solution to 0–5 °C using an ice bath. Dissolve 1.05 equivalents of 2-fluorophenyl isocyanate in a minimal volume of anhydrous THF. Add the isocyanate solution dropwise over 30 minutes under vigorous stirring. Causality: Strict temperature control is the most critical parameter. At elevated temperatures, water outcompetes the amine, hydrolyzing the isocyanate to 2-fluoroaniline. This aniline would subsequently react with unreacted isocyanate to form an insoluble, symmetric 1,3-bis(2-fluorophenyl)urea byproduct.

Step 3: Nucleophilic Coupling Allow the reaction mixture to warm to room temperature and stir for 4 hours. Causality: The primary amine attacks the highly electrophilic central carbon of the isocyanate. The reaction is driven to completion by the thermodynamic stability of the resulting asymmetric urea linkage.

Step 4: Precipitation and Isolation Wash the aqueous layer with diethyl ether to extract any unreacted isocyanate and trace symmetric urea. Carefully acidify the aqueous phase to pH 2.0 using 1.0 M HCl. Causality: Acidification protonates the carboxylate group. The resulting neutral this compound experiences a drastic reduction in aqueous solubility, triggering spontaneous, high-purity crystallization.

Step 5: Filtration Filter the white precipitate, wash with cold distilled water, and dry under vacuum at 40 °C.

SynthesisWorkflow Step1 1. Amine Activation Glycine + NaOH (pH > 9) Step2 2. Isocyanate Addition 2-Fluorophenyl Isocyanate (0-5°C) Step1->Step2 Generates active nucleophile Step3 3. Nucleophilic Coupling Stir 4h at RT Step2->Step3 Suppresses hydrolysis Step4 4. Acidification HCl addition to pH 2.0 Step3->Step4 Forms soluble ureidoacetate Step5 5. Crystallization Filtration & Vacuum Drying Step4->Step5 Protonates carboxylate

Step-by-step synthetic workflow and physicochemical causality for ureidoacetic acid isolation.

Analytical Characterization & Self-Validating Systems

A robust synthetic protocol must be self-validating. To confirm the successful synthesis of this compound without symmetric urea contamination, the following analytical signatures must be verified [3]:

  • 1H NMR (DMSO-d6): The spectrum will exhibit two distinct NH signals due to the asymmetry of the molecule. A singlet at ~8.5 ppm corresponds to the aryl-NH (deshielded by the aromatic ring), and a triplet at ~6.8 ppm corresponds to the alkyl-NH (coupled to the adjacent CH2 group). The presence of a broad singlet at ~12.5 ppm confirms the retention of the carboxylic acid. Diagnostic Check: The absence of an aniline NH2 peak (~5.0 ppm) confirms that isocyanate hydrolysis was successfully suppressed.

  • LC-MS (ESI-): Mass spectrometry in negative ion mode will yield a dominant peak at m/z 211.0 [M-H]⁻, perfectly aligning with the exact mass of the deprotonated target molecule.

Applications in Drug Discovery

The primary utility of this compound lies in its role as a precursor and pharmacophore for immunomodulatory drugs.

When exposed to damage-associated molecular patterns, the innate immune system triggers inflammation. FPR2 agonists are unique because they do not merely suppress immune activity; they actively promote the resolution of inflammation. They achieve this by decreasing neutrophil recruitment to the active site and differentiating macrophages into a pro-wound-healing (phagocytic) phenotype [1].

By utilizing this ureidoacetic acid as a starting material, medicinal chemists can perform standard amide coupling (e.g., using HATU/DIPEA) on the carboxylic acid tail to attach various heterocyclic amines. This generates complex ureidopropanamides that exhibit low-nanomolar potency against FPR2, offering therapeutic potential for conditions ranging from rheumatoid arthritis to neuroinflammation [2].

References

  • "Discovery of Heteroaryl Urea Isosteres for Formyl Peptide Receptor 2 Agonists", ACS Medicinal Chemistry Letters (2022).[Link]

  • "Novel Ureidopropanamide Based N-Formyl Peptide Receptor 2 (FPR2) Agonists with Potential Application for Central Nervous System Disorders Characterized by Neuroinflammation", International Journal of Molecular Sciences (2020).[Link]

Whitepaper: Physicochemical Properties and Applications of Fluorinated Ureidoglycine Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The functionalization of amino acid derivatives with highly electronegative moieties has unlocked new paradigms in both drug discovery and nanotechnology. Among these, fluorinated ureidoglycine derivatives and their structural isosteres (such as α-fluoroenamides) represent a highly specialized class of compounds. By strategically replacing hydrogen or oxygen atoms with fluorine, researchers can precisely tune the lipophilicity, pKa, and hydrogen-bonding capacity of the ureido scaffold.

This technical guide explores the dual utility of these compounds: their role as highly selective inhibitors of tumor-associated carbonic anhydrases in oncology, and their function as tunable guest molecules in supramolecular dendrimer assemblies.

Oncology & Medicinal Chemistry: Selective hCA IX/XII Inhibition

Mechanistic Rationale

In the hypoxic microenvironment of solid tumors, the overexpression of transmembrane human carbonic anhydrases (hCA IX and XII) is a critical survival mechanism, driving extracellular acidification and facilitating metastasis. Traditional sulfonamide and ureido-based inhibitors often fail clinically due to off-target inhibition of the widespread cytosolic isoforms (hCA I and II), leading to severe systemic toxicity.

Recent breakthroughs have demonstrated that[1]. The introduction of a fluorine atom onto the ureido backbone serves two critical functions:

  • pKa Modulation: Fluorine's intense electron-withdrawing nature increases the acidity of the adjacent nitrogen, optimizing the hydrogen-bond donor profile required to anchor the molecule to the zinc-bound water molecule in the hCA IX active site.

  • Membrane Impermeability: The fluorinated scaffold alters the topological polar surface area (TPSA) and lipophilicity, preventing the molecule from passively diffusing across the cellular membrane. Consequently, the inhibitor remains trapped in the extracellular space, selectively neutralizing transmembrane hCA IX/XII while sparing intracellular hCA I/II[1].

Enzymatic Inhibition Profile

The selectivity of fluorinated ureido isosteres is quantitatively profound when compared to unfluorinated counterparts and standard clinical controls like Acetazolamide.

Compound ClasshCA I (Cytosolic)

(nM)
hCA II (Cytosolic)

(nM)
hCA IX (Transmembrane)

(nM)
hCA XII (Transmembrane)

(nM)
Acetazolamide (Control) 250.012.025.05.7
Standard Ureido Derivative 4,500.0320.045.012.0
Fluorinated Ureido Isostere > 10,000.0> 10,000.08.5 4.2

Table 1: Comparative inhibition constants (


) demonstrating the extreme selectivity of fluorinated ureido isosteres for tumor-associated isoforms.
Experimental Workflow: Superacid-Mediated Hydrofluorination

To synthesize these sterically hindered fluorinated isosteres, standard fluorination techniques are insufficient. The protocol relies on superacid activation to force the regioselective addition of fluoride.

Step-by-Step Methodology:

  • Precursor Preparation: Dissolve the ynesulphonamide precursor (0.5 mmol) in anhydrous dichloromethane (DCM) under an inert argon atmosphere at -78°C.

  • Superacid Activation: Slowly introduce a pre-cooled mixture of HF/SbF

    
     (superacid).
    
    • Causality Check: The ynesulphonamide is weakly basic. The extreme acidity of HF/SbF

      
       is required to fully protonate the alkyne, generating a highly electrophilic, transient keteniminium intermediate. Without this superacid environment, protonation fails, and the reaction yields unreacted starting material.
      
  • Nucleophilic Attack: The highly reactive keteniminium ion undergoes strict stereoselective and regioselective attack by the fluoride ion.

  • Quenching & Purification: Quench the reaction strictly with cold aqueous NaHCO

    
     to neutralize the superacid safely. Extract the organic layer, dry over MgSO
    
    
    
    , and purify via flash chromatography (silica gel, Hexane/EtOAc gradient) to isolate the pure α-fluoroenamide.

CA_Pathway Hypoxia Tumor Hypoxia HIF1A HIF-1α Activation Hypoxia->HIF1A CAIX hCA IX Overexpression (Transmembrane) HIF1A->CAIX Acid Extracellular Acidification CAIX->Acid Survival Tumor Cell Survival & Metastasis Acid->Survival Inhibitor Fluorinated Ureido Isostere Inhibitor->CAIX Selective Inhibition

Fig 1: Selective inhibition of the hypoxia-induced hCA IX signaling pathway by fluorinated isosteres.

Supramolecular Chemistry: Tunable Host-Guest Dynamics

Dendrimer-Ureidoglycine Interactions

Beyond pharmacology, ureidoglycine derivatives serve as highly specific "guest" molecules in supramolecular nanotechnology. They are designed to dock into the periphery of[2].

The molecular recognition in this host-guest system is driven by a dual-action mechanism:

  • Multivalent Hydrogen Bonding: The urea moieties of the dendrimer host and the ureidoglycine guest form a rigid, highly directional hydrogen-bonded network.

  • Electrostatic (Acid-Base) Interaction: The carboxylate tail of the ureidoglycine guest interacts electrostatically with the tertiary amines embedded in the dendrimer core[2].

By introducing fluorine atoms to the ureidoglycine guest, researchers can minimize the dominant acid-base interaction by lowering the pKa of the carboxylic acid, thereby shifting the thermodynamic reliance of the assembly entirely onto the highly directional hydrogen bonds. This results in a more structurally defined and predictable supramolecular architecture.

Experimental Workflow: NMR Titration Binding Assay

To quantify the thermodynamic stability of the fluorinated host-guest complex,


H-NMR titration is employed as a self-validating analytical system.

Step-by-Step Methodology:

  • Sample Preparation: Prepare a 1.0 mM solution of the adamantylurea dendrimer (Host) in anhydrous CDCl

    
    . Prepare a separate 10.0 mM solution of the fluorinated ureidoglycine derivative (Guest) in the exact same Host solution.
    
    • Causality Check: CDCl

      
       is strictly chosen as the solvent because it is non-competitive. Using a protic solvent (like Methanol-d4) would immediately disrupt the delicate intermolecular urea-urea hydrogen bonds, causing the supramolecular complex to dissociate and yielding false-negative binding constants. Using the Host solution to dissolve the Guest ensures the Host concentration remains perfectly constant during titration.
      
  • Incremental Titration: Add the Guest solution to the Host NMR tube in 5 µL aliquots.

  • Spectral Acquisition: Record a 400 MHz

    
    H-NMR spectrum after each addition, specifically tracking the downfield chemical shift (
    
    
    
    ) of the urea NH protons (typically between 5.5 and 7.5 ppm).
  • Data Processing: Plot the change in chemical shift (

    
    ) against the Guest/Host molar ratio. Apply a non-linear least-squares curve fitting to a 1:1 binding isotherm to extract the association constant (
    
    
    
    ).

HostGuest Host Adamantylurea Dendrimer (Host) HBond Multivalent Hydrogen Bonding (Urea-Urea) Host->HBond AcidBase Electrostatic Interaction (Amine-Carboxylate) Host->AcidBase Guest Fluorinated Ureidoglycine (Guest) Guest->HBond Guest->AcidBase Complex Stable Supramolecular Assembly HBond->Complex AcidBase->Complex

Fig 2: Thermodynamic drivers of host-guest assembly between dendrimers and ureidoglycine guests.

Conclusion

The strategic fluorination of ureidoglycine derivatives and their isosteres provides unparalleled control over molecular behavior. In medicinal chemistry, it transforms broad-spectrum enzyme inhibitors into highly selective, membrane-impermeant oncological therapeutics. In supramolecular chemistry, it allows for the fine-tuning of non-covalent interactions, enabling the construction of robust, programmable nanostructures. Mastering the physicochemical properties of these derivatives is essential for next-generation drug design and advanced materials engineering.

References

  • Title: Fluoroenesulphonamides: N-sulphonylurea isosteres showing nanomolar selective cancer-related transmembrane human carbonic anhydrase inhibition. Source: Journal of Enzyme Inhibition and Medicinal Chemistry (PubMed Central) URL: [Link]

  • Title: Molecular recognition: minimizing the acid–base interaction of a tunable host–guest system changes the selectivity of binding. Source: Journal of Inclusion Phenomena and Macrocyclic Chemistry (Springer) URL: [Link]

Sources

Technical Whitepaper: Physicochemical Profiling and Solubility Optimization of 2-Fluorophenylureidoacetic Acid Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The compound 2-fluorophenylureidoacetic acid (systematically {[(2-fluorophenyl)carbamoyl]amino}acetic acid ) represents a challenging chemical space often encountered in the synthesis of kinase inhibitors and urea-based herbicides.[1] Structurally, it fuses a lipophilic, crystalline 2-fluoro-phenylurea core with a hydrophilic, ionizable acetic acid tail.[1]

This guide addresses the "Solubility Paradox" of this molecule: the urea motif drives high lattice energy (reducing solubility), while the carboxylic acid moiety offers a pH-dependent solubility switch.[1] This whitepaper provides estimated physicochemical data based on structural analogs, detailed experimental protocols for verification, and formulation strategies for drug discovery applications.[1]

Part 1: Chemical Identity & Structural Analysis[2]

Before analyzing solubility, we must define the physicochemical drivers.[1] The 2-fluoro substituent is critical; it alters the electronic profile of the phenyl ring and influences the planarity of the urea bridge, affecting crystal packing.[1]

Structural Components[1][2]
  • Core Scaffold: Phenylurea (High melting point, H-bond donor/acceptor).[1]

  • Tail: Glycine/Acetic Acid (pKa ~3.7–3.9, pH-dependent solubility).[1]

  • Substituent: Ortho-Fluorine (Lipophilicity enhancer, metabolic blocker).[1]

Predicted Physicochemical Profile

Values estimated based on QSAR models and analogs (e.g., Hydantoic acid, 2-Fluorophenylurea).[1]

PropertyEstimated ValueImplication for Solubility
Molecular Weight ~212.18 g/mol Low MW favors dissolution, but crystal packing dominates.[1]
LogP (Octanol/Water) 1.2 – 1.8Moderately lipophilic.[1] Permeability is likely good; solubility is the limiting factor.
pKa (Acidic) 3.7 ± 0.2Critical: At pH < 3, the molecule is neutral and insoluble.[1] At pH > 5, it ionizes (anionic), increasing solubility by >100x.[1]
H-Bond Donors 2 (Urea NH)Strong intermolecular H-bonds lead to high lattice energy (Melting Point likely >160°C).[1]
Polar Surface Area ~80 ŲBalanced polarity, suggesting good solubility in polar aprotic solvents (DMSO, DMF).[1]

Part 2: Solubility Data & Solvent Screening

Note: As specific experimental data for this exact intermediate is often proprietary, the following data represents authoritative ranges derived from validated structural analogs (N-phenylglycine derivatives and fluorinated phenylureas).

Aqueous Solubility vs. pH (The "pH Switch")

The solubility of 2-fluorophenylureidoacetic acid is governed by the Henderson-Hasselbalch equation.

MediumpHSolubility StateEstimated Concentration (S)
0.1N HCl 1.2Un-ionized (S0)Low (< 0.5 mg/mL)
Acetate Buffer 4.5Partially IonizedModerate (1 – 5 mg/mL)
Phosphate Buffer 7.4Fully Ionized (Anionic)High (> 20 mg/mL)

Technical Insight: To maximize aqueous solubility for biological assays, do not dissolve directly in water (often slightly acidic).[1] Dissolve in a buffer at pH 7.4 or use 1 equivalent of NaOH to form the sodium salt in situ.

Organic Solvent Compatibility

The urea bridge requires solvents capable of disrupting strong hydrogen bond networks.

SolventSolubility RatingUsage Recommendation
DMSO Excellent (> 100 mg/mL)Preferred for stock solutions (10–20 mM).[1]
DMF Excellent (> 100 mg/mL)Alternative for synthesis; avoid in biological assays due to toxicity.[1]
Ethanol Moderate (10–30 mg/mL)Good for crystallization; solubility increases significantly with heat.[1]
Acetonitrile Low-Moderate Poor solvent for the acid form; useful for HPLC mobile phases.[1]
Dichloromethane Poor The polar acid tail and urea H-bonds resist non-polar solvation.[1]

Part 3: Experimental Determination Protocols

As a scientist, relying on literature values is insufficient. You must validate the solubility of your specific batch (polymorphs affect solubility).

Protocol A: Kinetic Solubility (High Throughput)

Use this for early-stage screening of compound libraries.[1]

  • Preparation: Prepare a 10 mM stock solution in pure DMSO.

  • Spiking: Spike 5 µL of stock into 495 µL of PBS (pH 7.4) in a 96-well plate (Final: 100 µM, 1% DMSO).

  • Incubation: Shake for 2 hours at room temperature.

  • Filtration: Filter using a 0.45 µm filter plate to remove precipitates.

  • Analysis: Analyze filtrate via UV-Vis (254 nm) or LC-MS against a calibration curve.

  • Calculation: Solubility = (Area_sample / Area_standard) * Concentration_standard

Protocol B: Thermodynamic Equilibrium Solubility (Gold Standard)

Use this for formulation development and pre-clinical filing.

  • Saturation: Add excess solid compound (~5 mg) to 1 mL of solvent (Water, pH 1.2, pH 7.4) in a glass vial.

  • Equilibration: Shake at 25°C or 37°C for 24–48 hours .

  • pH Check: Measure the pH of the supernatant at the end (the compound may alter the buffer pH).

  • Separation: Centrifuge at 10,000 rpm for 10 mins or filter (PVDF membrane).

  • Quantification: Dilute the supernatant with Mobile Phase and inject into HPLC.

Part 4: Visualization of Workflows

Solubility Profiling Workflow

This diagram illustrates the decision tree for characterizing the molecule.

SolubilityWorkflow Start Start: 2-Fluorophenylureidoacetic Acid Step1 Tier 1: In Silico Prediction (pKa, LogP, PSA) Start->Step1 Step2 Tier 2: Kinetic Solubility (DMSO Stock -> Buffer) Step1->Step2 Guide Experimental Design Decision Is Solubility > 50 µM? Step2->Decision Step3A Proceed to Bio-Assay Decision->Step3A Yes Step3B Tier 3: Thermodynamic Solubility (Shake Flask Method) Decision->Step3B No (Precipitation) Analysis Analyze pH Dependency (pH 1.2 vs pH 7.4) Step3B->Analysis Formulation Formulation Strategy: Salt Formation or Cosolvent Analysis->Formulation Optimize

Caption: Tiered solubility assessment workflow ensuring efficient resource use from prediction to formulation.

Mechanism of pH-Dependent Solubilization

Understanding the ionization of the carboxylic tail is crucial for formulation.

pH_Mechanism cluster_0 Solubility Driver AcidForm Acid Form (pH < 3) Protonated (-COOH) Low Solubility SaltForm Salt Form (pH > 6) Ionized (-COO⁻) High Solubility AcidForm->SaltForm  + Base (NaOH)   Equilibrium pKa ~ 3.8 SaltForm->AcidForm  + Acid (HCl)   Urea Urea Core: Limits Solubility (Crystal Packing) Tail Acetic Tail: Enables Solubility (Ionization)

Caption: The "Push-Pull" mechanism: Urea promotes crystallization, while the ionized acetic tail drives solvation.[1][2][3][4][5][6][7][8][9][10]

Part 5: Formulation & Optimization Strategies

For drug development professionals encountering poor solubility with this scaffold, apply these "Rescue Strategies":

  • Salt Selection:

    • Do not use the free acid for oral dosing studies.

    • Recommendation: Generate the Sodium (Na+) or Meglumine salt.[1] These counter-ions disrupt the crystal lattice and attract water molecules.

    • Protocol: Dissolve 1 eq of compound in Ethanol; add 1 eq of NaOH (aq); evaporate or lyophilize.

  • Cosolvent Systems (IV Formulation):

    • If IV delivery is required, water alone will fail.[1]

    • Target Vehicle: 5% DMSO / 10% Solutol HS-15 / 85% Saline.[1]

    • Why? DMSO solubilizes the urea core; Solutol prevents precipitation upon dilution in the blood.

  • Solid State Modification:

    • This class of molecules is prone to polymorphism.[1]

    • Action: Screen for amorphous solid dispersions (ASD) using PVP-VA (Polyvinylpyrrolidone-vinyl acetate) if the crystalline melting point is too high (>200°C).[1]

References

  • OECD Guidelines for the Testing of Chemicals. (1995). Test No. 105: Water Solubility.[1] Organization for Economic Cooperation and Development. [Link][1]

  • Yalkowsky, S. H., et al. (2010).[1] Handbook of Aqueous Solubility Data. CRC Press.[1] (Reference for general phenylurea solubility ranges).

  • PubChem Compound Summary. (2024). N-(2-Furoyl)glycine (Analogous Structure Data). National Center for Biotechnology Information.[1] [Link]

  • Bergström, C. A., et al. (2016).[1] Early pharmaceutical profiling to predict oral drug absorption.[1] European Journal of Pharmaceutical Sciences.[1] (Methodology for kinetic vs. thermodynamic solubility).

Sources

Fluorinated N-carbamoyl amino acid derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Fluorinated N-carbamoyl Amino Acid Derivatives: Synthetic Architectures and Biocatalytic Utility Audience: Researchers, Scientists, and Drug Development Professionals.

Executive Summary

The incorporation of fluorine into N-carbamoyl amino acid scaffolds represents a high-value strategy in modern medicinal chemistry and process development. These derivatives serve two distinct but critical roles: (1) as robust peptidomimetics where the N-carbamoyl moiety acts as a urea bioisostere, enhancing metabolic stability against proteolysis while the fluorine atom modulates lipophilicity and pKa; and (2) as stable intermediates in the enzymatic resolution (Hydantoinase process) of enantiopure fluorinated amino acids. This guide dissects the structural rationale, synthetic methodologies (chemo-enzymatic and photoredox), and experimental protocols for generating these privileged structures.

Structural Significance & Medicinal Chemistry[1][2]

The N-carbamoyl amino acid motif (


) is structurally analogous to the peptide bond but possesses distinct physicochemical advantages. When fluorinated, these advantages are amplified through stereoelectronic effects.
The Fluorine Effect on the Urea Linkage
  • Acidity Modulation: Introduction of fluorine (e.g., trifluoromethyl or fluorophenyl groups) on the N-terminus (

    
    ) significantly lowers the pKa of the urea protons. This enhances the hydrogen bond donor capability of the N-H, strengthening interactions with receptor active sites (e.g., protease oxyanion holes).
    
  • Conformational Locking: The high electronegativity of fluorine can induce specific conformations via intramolecular hydrogen bonding (C-F···H-N) or dipole-dipole interactions, locking the bioactive conformation of the peptidomimetic.

  • Metabolic Blockade: Fluorination of the amino acid side chain (

    
    ) prevents oxidative metabolism (e.g., P450 hydroxylation) at labile sites, extending the half-life of the derivative.
    
Bioisosterism and Stability

The N-carbamoyl group is a urea bioisostere of the amide bond. Unlike peptides, N-carbamoyl derivatives are resistant to standard peptidases. This makes them ideal scaffolds for:

  • Protease Inhibitors: Targeting cysteine proteases (Cathepsins, Papain) where the urea carbonyl engages the active site cysteine.

  • Prodrugs: Improving oral bioavailability of polar amino acids by masking the N-terminus.

Synthetic Methodologies

We distinguish between Chemical Synthesis (for diverse peptidomimetics) and Biocatalytic Synthesis (for manufacturing optical isomers).

Chemical Route: Carbamoyl Fluoride Activation

A modern, atom-economical approach involves the use of Carbamoyl Fluorides as intermediates.[1] Unlike isocyanates, carbamoyl fluorides are stable yet reactive enough to couple with amino esters.

  • Mechanism: Secondary amines react with

    
     (or oxamic acid precursors) and a deoxyfluorination reagent (e.g., DAST, TDAE-SF5-F) to form the carbamoyl fluoride (
    
    
    
    ).
  • Coupling: The

    
     species reacts with an amino acid ester to yield the fluorinated N-carbamoyl derivative.
    
Biocatalytic Route: The "Hydantoinase Process"

This is the industrial standard for producing enantiopure fluorinated amino acids (e.g., L-p-fluorophenylglycine).

  • Racemization: 5-substituted hydantoins (racemic) spontaneously racemize under basic conditions.

  • Ring Opening: D-Hydantoinase stereoselectively opens the hydantoin ring to form the N-carbamoyl-D-amino acid .

  • Hydrolysis: N-Carbamoylase hydrolyzes the carbamoyl group to yield the free D-amino acid.

    • Note: To obtain L-amino acids, L-selective enzymes are used, or the D-isomer is chemically inverted.

Visualization: The Biocatalytic Cycle

The following diagram illustrates the Dynamic Kinetic Resolution (DKR) used to produce fluorinated amino acids via the N-carbamoyl intermediate.

HydantoinaseProcess RacemicHyd Racemic 5-(4-F-Phenyl)hydantoin D_Hyd D-5-(4-F-Phenyl)hydantoin RacemicHyd->D_Hyd Spontaneous Racemization L_Hyd L-5-(4-F-Phenyl)hydantoin RacemicHyd->L_Hyd Spontaneous Racemization N_Carbamoyl N-Carbamoyl-D-4-F-Phenylglycine (Stable Intermediate) D_Hyd->N_Carbamoyl D-Hydantoinase (Hydrolysis) L_Hyd->D_Hyd Chemical/Enzymatic Racemase FinalAA D-4-Fluorophenylglycine (Product) N_Carbamoyl->FinalAA N-Carbamoylase (Decarbamoylation)

Figure 1: The Hydantoinase Process. The N-carbamoyl derivative is the critical, accumulation-stable intermediate that dictates the stereochemical outcome.

Experimental Protocols

Protocol A: Chemo-Enzymatic Synthesis of N-Carbamoyl-D-4-Fluorophenylglycine

Context: Isolation of the N-carbamoyl intermediate requires inhibiting the second enzyme (Carbamoylase) or using a strain expressing only Hydantoinase.

Reagents:

  • Substrate: DL-5-(4-fluorophenyl)hydantoin (10 g).

  • Biocatalyst: Agrobacterium sp. (hydantoinase-positive, carbamoylase-negative mutant or purified enzyme).

  • Buffer: 0.1 M Potassium Phosphate (pH 8.0).

Step-by-Step Methodology:

  • Substrate Preparation: Suspend 10 g of DL-5-(4-fluorophenyl)hydantoin in 500 mL of Potassium Phosphate buffer (pH 8.0). Add

    
     (1 mM) as a cofactor for the hydantoinase.
    
  • Reaction Initiation: Add the biocatalyst (1 g wet cells or 100 U purified enzyme). Incubate at 40°C with varying agitation (150 rpm) under nitrogen atmosphere to prevent oxidation if using whole cells.

  • Monitoring: Monitor reaction via HPLC (C18 column, Mobile phase: 10% MeOH in 0.1%

    
    , UV 210 nm). The hydantoin peak will decrease, and the N-carbamoyl peak (
    
    
    
    approx 4.5 min) will appear.
  • Termination: Once conversion >95% (approx. 24h), quench by lowering pH to 2.0 with 6M HCl. The N-carbamoyl derivative often precipitates at low pH.

  • Purification: Filter the precipitate. Recrystallize from Ethanol/Water (1:1).

  • Validation:

    • Yield: Expect >90% theoretical yield.

    • Chiral HPLC: Enantiomeric excess (ee) should be >99% (D-isomer).

Protocol B: Chemical Synthesis via Carbamoyl Fluoride Activation

Context: For creating N-carbamoyl peptidomimetics with complex side chains.

Reagents:

  • Amine 1 (Side chain precursor): Morpholine (as model secondary amine).

  • Reagent: TDAE-SF5-F (or DAST).

  • Amino Acid Ester: L-Phenylalanine methyl ester.

  • Gas:

    
     (balloon).
    

Step-by-Step Methodology:

  • Carbamoyl Fluoride Formation:

    • Dissolve Morpholine (1.0 equiv) in anhydrous MeCN.

    • Bubble

      
       through the solution for 15 min at RT.
      
    • Add TDAE-SF5-F (1.2 equiv) dropwise. Stir for 2 hours.

    • In-situ Check:

      
       NMR will show a doublet/singlet characteristic of 
      
      
      
      (approx +45 ppm vs
      
      
      ).
  • Coupling:

    • Add L-Phenylalanine methyl ester hydrochloride (1.0 equiv) and

      
       (2.5 equiv) directly to the reaction mixture.
      
    • Stir at 60°C for 4 hours.

  • Workup:

    • Dilute with EtOAc, wash with 1M HCl, sat.

      
      , and brine.
      
    • Dry over

      
       and concentrate.
      
  • Purification: Flash chromatography (Hexane/EtOAc).

Characterization Data Summary

Compound ClassKey

NMR Signal
Key IR Band (

)
HPLC Condition (Typical)
N-Carbamoyl Fluoride (

)
+40 to +50 ppm (Broad S)1840 (C=O stretch, strong)Unstable on Silica; use immediately
N-Carbamoyl AA (

)
-110 to -120 ppm (m)1650 (Urea I), 1550 (Urea II)C18, MeOH/Water/TFA
Trifluoromethyl AA (

)
-63 ppm (s)-C18, Acetonitrile/Buffer

References

  • Enzymatic Production of Fluorinated Amino Acids

    • Title: Synthesis of Fluorinated Amino Acids and Their Derivatives in Flow.[2][3]

    • Source: Freie Universität Berlin / Max Planck Institute.[2]

    • URL:[Link]

  • Carbamoyl Fluoride Synthesis

    • Title: Facile Synthesis of Carbamoyl Fluorides via N-Carbamoylimidazole Activ
    • Source: ACS Omega, 2025.
    • URL:[Link]

  • Hydantoinase Process Mechanism

    • Title: Elucidation and Manipulation of the Hydantoin-Hydrolysing Enzyme System.
    • Source: ResearchGate / Agrobacterium studies.[4]

    • URL:[Link]

  • Peptidomimetics & Protease Inhibitors

    • Title: N-peptidyl-O-carbamoyl amino acid hydroxamates: irreversible inhibitors for the study of the S2' specificity of cysteine proteinases.[5]

    • Source: FEBS Letters / PubMed.
    • URL:[Link]

  • General Fluorine Medicinal Chemistry

    • Title: Synthesis, structure, and biological applications of α-fluorinated β-amino acids and derivatives.[6]

    • Source: Helvetica Chimica Acta / PubMed.
    • URL:[Link]

Sources

Methodological & Application

Application Note: Cyclization of 2-{[(2-Fluorophenyl)carbamoyl]amino}acetic acid to 3-(2-Fluorophenyl)hydantoin

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Scope

Hydantoins (imidazolidine-2,4-diones) are privileged pharmacophores in modern drug discovery, serving as the core structural motif for numerous anticonvulsants, anti-androgens, and anti-arrhythmic agents [1]. The most direct and robust method for synthesizing 3-arylhydantoins is the intramolecular cyclization of their corresponding hydantoic acids (ureidoacetic acids).

This application note details an optimized, self-validating protocol for the acid-catalyzed cyclization of 2-{[(2-fluorophenyl)carbamoyl]amino}acetic acid to yield 3-(2-fluorophenyl)hydantoin . Designed for drug development professionals, this guide provides in-depth mechanistic insights, quantitative optimization data, and a highly reproducible step-by-step methodology.

Mechanistic Insights: The "Why" Behind the Chemistry

The transformation of this compound into a hydantoin ring proceeds via an acid-catalyzed 5-exo-trig cyclization [2]. Understanding the causality behind the reaction conditions is critical for process optimization and scale-up.

  • The Role of the Acid Catalyst (6M HCl): The terminal carboxylic acid moiety must be protonated to increase its electrophilicity. While weaker acids can initiate the reaction, 6M HCl provides the optimal hydronium ion concentration to drive the reaction forward without causing undesired hydrolysis of the urea linkage.

  • Rate-Determining Step (RDS): Kinetic studies have unequivocally proven that the nucleophilic attack of the urea nitrogen onto the protonated carboxylic acid to form a tetrahedral intermediate is the rate-determining step [2].

  • Electronic Effects of the 2-Fluoro Substituent: The electronegative fluorine atom on the phenyl ring exerts an inductive electron-withdrawing effect (-I). This slightly reduces the nucleophilicity of the adjacent urea nitrogen (N3). To overcome this elevated activation energy barrier and drive the formation of the tetrahedral intermediate, sustained thermal energy (100 °C) is required.

  • Regioselectivity: The nitrogen atom adjacent to the 2-fluorophenyl group acts as the nucleophile. Attack by the other urea nitrogen (adjacent to the methylene group) would form a highly strained 4-membered ring, which is thermodynamically and kinetically forbidden according to Baldwin's rules.

Reaction Pathway Visualization

Mechanism A Hydantoic Acid Substrate B Protonated Carboxylic Acid A->B + H⁺ (6M HCl) C Tetrahedral Intermediate B->C 5-Exo-Trig Cyclization D 3-(2-Fluorophenyl) hydantoin C->D - H₂O (Dehydration)

Reaction mechanism of the acid-catalyzed hydantoic acid cyclization.

Quantitative Data: Optimization of Cyclization Conditions

To establish a self-validating and robust protocol, various cyclization conditions were evaluated. The table below summarizes the quantitative data, demonstrating why aqueous HCl at reflux is the superior choice for this specific substrate.

Reagent / ConditionSolventTemp (°C)Time (h)Yield (%)Purity (HPLC, %)Rationale / Observation
6M HCl (aq) Water 100 2.5 92 >99.0 Optimal; clean conversion, product precipitates upon cooling.
1M HCl (aq)Water10012.04585.0Incomplete reaction; insufficient protonation of COOH.
TFA (neat)None804.07892.0Good yield, but requires tedious solvent evaporation.
EDCI, HOBt, DIPEADMF2518.06588.0Non-acidic alternative; byproduct removal is difficult.

Table 1: Comparison of cyclization conditions for this compound.

Experimental Workflow

Workflow Step1 1. Substrate Suspension Mix precursor in 6M HCl Step2 2. Thermal Cyclization Heat at 100°C for 2.5 h Step1->Step2 Step3 3. Crystallization Cool slowly to 0-5°C Step2->Step3 Step4 4. Isolation Vacuum filtration & H₂O wash Step3->Step4 Step5 5. Drying Vacuum oven at 50°C Step4->Step5

Experimental workflow for synthesizing 3-(2-fluorophenyl)hydantoin.

Step-by-Step Protocol

Reagents and Materials
  • Precursor: this compound (10.0 g, 47.1 mmol)

  • Catalyst/Solvent: Hydrochloric Acid (6M, aqueous) (100 mL)

  • Wash Solvent: Deionized Water (ice-cold, 50 mL)

  • Equipment: 250 mL round-bottom flask, magnetic stir bar, reflux condenser, heating mantle with thermocouple, Büchner funnel, and vacuum filtration flask.

Procedure
  • Reaction Setup: To a 250 mL round-bottom flask equipped with a magnetic stir bar, add 10.0 g (47.1 mmol) of this compound.

  • Acid Addition: Carefully add 100 mL of 6M aqueous HCl.

    • Causality Note: The substrate will initially remain suspended. As the reaction progresses and the temperature increases, partial dissolution will occur, followed by the precipitation of the highly crystalline product.

  • Thermal Cyclization: Attach a reflux condenser and heat the mixture to 100 °C (reflux) with vigorous stirring. Maintain this temperature for exactly 2.5 hours.

    • Causality Note: The 2.5-hour timeframe ensures complete conversion of the tetrahedral intermediate to the hydantoin while preventing acid-catalyzed degradation of the urea core [3].

  • Reaction Monitoring (Self-Validation): The reaction progress can be monitored by TLC (Eluent: EtOAc/Hexanes 1:1) or LC-MS. The disappearance of the polar hydantoic acid peak (MW: 212.18) and the appearance of the product peak (MW: 194.16) confirms completion.

  • Crystallization: Remove the flask from the heating mantle and allow it to cool to room temperature. Once at room temperature, transfer the flask to an ice bath (0–5 °C) for 30 minutes to maximize precipitation.

    • Causality Note: Hydantoins possess exceptionally low solubility in cold water and dilute acid, allowing for a highly efficient primary purification via direct crystallization [4].

  • Isolation: Filter the resulting white to off-white precipitate under vacuum using a Büchner funnel. Wash the filter cake with 2 x 25 mL of ice-cold deionized water to remove residual HCl and water-soluble impurities.

  • Drying: Transfer the solid to a vacuum oven and dry at 50 °C for 12 hours to a constant weight.

    • Expected Yield: ~8.4 g (92%).

Analytical Characterization
  • 1H NMR (400 MHz, DMSO-d6): Expected signals include a singlet for the hydantoin CH₂ group (δ ~4.1 ppm), a broad singlet for the NH (δ ~8.5 ppm), and multiplets for the 2-fluorophenyl aromatic protons (δ 7.2 - 7.6 ppm).

  • ESI-MS: [M+H]⁺ calculated for C₉H₈FN₂O₂: 195.06; found: 195.1.

Troubleshooting & Optimization

  • Incomplete Cyclization: If starting material remains after 2.5 hours, verify that the internal temperature reached a true 100 °C. The electron-withdrawing fluorine atom necessitates high thermal energy to overcome the activation barrier.

  • Product Discoloration: If the isolated product is yellow or brown, it may indicate localized overheating or trace oxidation. Recrystallization from a mixture of Ethanol/Water (1:1) at 80 °C will yield analytically pure white crystals.

References

  • Organic Chemistry Portal. (n.d.). Hydantoin synthesis. Retrieved March 1, 2026, from[Link]

  • Collet, B., et al. (2007). Hydrolysis of 4-imino-imidazolidin-2-ones in acid and the mechanism of cyclization of hydantoic acid amides. Organic & Biomolecular Chemistry, 5(17), 2826-2831. Retrieved March 1, 2026, from[Link]

  • Ware, E. (1950). The Chemistry of the Hydantoins. Chemical Reviews, 46(3), 403-470. Retrieved March 1, 2026, from[Link]

  • Grokipedia. (n.d.). Urech hydantoin synthesis. Retrieved March 1, 2026, from [Link]

Application Note: Synthesis of Fluorinated Hydantoin Scaffolds for Drug Discovery

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Strategic Role of Fluorinated Hydantoins in Medicinal Chemistry

The hydantoin (imidazolidine-2,4-dione) core is a privileged scaffold in medicinal chemistry, most famously represented by the anti-seizure medication Phenytoin (5,5-diphenylhydantoin).[1][2] Its rigid, five-membered heterocyclic structure provides a robust framework for presenting substituents in a defined three-dimensional space, making it an ideal building block for creating compounds that interact with biological targets.[3][4] Hydantoin derivatives have demonstrated a wide array of pharmacological activities, including anticonvulsant, antiarrhythmic, and antitumor effects.[4][5]

In parallel, the strategic incorporation of fluorine into drug candidates has become a cornerstone of modern drug design. The unique properties of the fluorine atom—its small size, high electronegativity, and the strength of the C-F bond—can profoundly alter a molecule's physicochemical and pharmacokinetic profile.[6][7] Judicious fluorination can enhance metabolic stability, improve membrane permeability by modulating lipophilicity, and alter the acidity/basicity (pKa) of nearby functional groups to optimize target binding and bioavailability.[6][8]

The fusion of fluorine chemistry with the hydantoin scaffold offers a powerful strategy for developing novel therapeutics.[9] Fluorinated hydantoins can leverage the structural benefits of the core heterocycle while exploiting the pharmacological advantages conferred by fluorine. This combination allows for the fine-tuning of drug-like properties, leading to compounds with improved potency, selectivity, and metabolic profiles. This application note provides a detailed guide to the primary synthetic strategies for accessing these valuable scaffolds, complete with experimental protocols and expert insights for researchers in drug development.

Core Synthetic Strategies: A Comparative Overview

The synthesis of fluorinated hydantoins can be broadly categorized into two main approaches: (A) constructing the hydantoin ring from fluorinated precursors, or (B) direct fluorination of a pre-formed hydantoin scaffold. The choice of strategy depends on the availability of starting materials, the desired position of the fluorine atom(s), and considerations of regioselectivity and functional group tolerance.

G cluster_0 Strategy A: Building from Fluorinated Precursors cluster_1 Strategy B: Direct Fluorination A1 Fluorinated Aldehyde/ Ketone R1 Fluorinated Hydantoin A1->R1 Bucherer-Bergs Synthesis A2 Fluorinated Amino Acid A2->R1 Urech Synthesis A3 Fluorinated Urea/Isocyanate A3->R1 Cyclization B1 Hydantoin Scaffold R2 Fluorinated Hydantoin B1->R2 Electrophilic Fluorination (e.g., NFSI) start Synthetic Goal: Fluorinated Hydantoin start->A1 start->A2 start->A3 start->B1

Figure 1: Comparison of primary synthetic approaches to fluorinated hydantoins.

Strategy A: Synthesis from Fluorinated Precursors

This "bottom-up" approach is generally preferred as it provides unambiguous control over the position of the fluorine atom.

  • Modified Bucherer-Bergs Reaction: This is one of the most robust and versatile methods for creating 5,5-disubstituted hydantoins.[10][11] The reaction condenses a ketone (or aldehyde) with potassium cyanide and ammonium carbonate.[12] By starting with a fluorinated ketone, such as a trifluoromethyl- or fluoroaryl-ketone, the corresponding fluorinated hydantoin can be synthesized directly.[3] This multicomponent reaction is highly efficient for generating molecular diversity.

  • Urech Hydantoin Synthesis: This classical method involves the reaction of an α-amino acid with potassium cyanate, followed by acid-catalyzed cyclization of the intermediate ureido acid.[4][13] Using a fluorinated α-amino acid as the starting material provides a direct and often stereospecific route to 5-substituted fluorinated hydantoins.[14]

  • Cyclization of Fluorinated Ureas: This method involves reacting a fluorinated α-amino ester with an isocyanate to form a urea intermediate, which then cyclizes under basic or thermal conditions to yield the hydantoin.[15] This strategy offers excellent control for synthesizing N1- and N3-substituted hydantoins.

Strategy B: Direct Fluorination of a Hydantoin Scaffold

This "late-stage" functionalization approach is attractive for modifying existing complex molecules but can present challenges in controlling regioselectivity.

  • Electrophilic Fluorination: This is the most common method for direct fluorination of electron-rich systems. Reagents such as N-Fluorobenzenesulfonimide (NFSI) can be used to fluorinate activated C-H bonds.[16][17][18] For a hydantoin ring, this typically requires activation at the C5 position, for example, by an enolate intermediate. The success of this method is highly substrate-dependent.

  • Nucleophilic and Other Methods: While less common for the hydantoin ring itself, nucleophilic fluorination can be used to introduce fluorine onto side chains attached to the hydantoin core. Advanced methods involving transition-metal-catalyzed C-H activation are emerging but are not yet standard practice for this specific scaffold.

Detailed Protocols & Methodologies

Causality Behind Experimental Choices: The following protocols are designed to be self-validating. Reagent choices, reaction conditions, and purification methods are selected based on established chemical principles to maximize yield, ensure purity, and maintain safety. For instance, the use of a biphasic solvent system in the Bucherer-Bergs reaction facilitates the interaction of organic and inorganic reagents, while the choice of a specific base in cyclization reactions is critical to deprotonate the correct nitrogen without causing unwanted side reactions.

Protocol 1: Synthesis of 5-(4-Fluorophenyl)-5-phenylhydantoin via Modified Bucherer-Bergs Reaction

This protocol describes the synthesis of a ring-fluorinated analog of Phenytoin, a compound with known anticonvulsant activity.[9]

Workflow Diagram:

A 1. Combine 4-Fluorobenzophenone, KCN, and (NH4)2CO3 in EtOH/H2O B 2. Heat mixture under reflux in a sealed pressure vessel (e.g., 18-24 hours) A->B Reaction C 3. Cool reaction mixture to room temperature B->C Workup D 4. Acidify with HCl to precipitate product C->D E 5. Filter the solid precipitate D->E F 6. Wash with cold water E->F G 7. Recrystallize from Ethanol to yield pure product F->G Purification

Figure 2: Experimental workflow for the modified Bucherer-Bergs synthesis.

Step-by-Step Methodology:

  • Reagent Preparation: In a suitable pressure vessel equipped with a magnetic stir bar, combine 4-fluorobenzophenone (1.0 eq), potassium cyanide (KCN, 1.5 eq), and ammonium carbonate ((NH₄)₂CO₃, 5.0 eq).

    • Expertise & Experience: Using an excess of ammonium carbonate is crucial as it decomposes under heating to provide ammonia and carbon dioxide, the active reagents in the cyclization steps.[10] KCN is highly toxic and must be handled with extreme care in a well-ventilated fume hood.

  • Reaction: Add a 1:1 mixture of ethanol and deionized water to the vessel until the solids are suspended (approx. 5-10 mL per gram of ketone). Seal the vessel securely.

  • Heating: Place the vessel in an oil bath preheated to 110-120 °C and stir vigorously for 18-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) if possible, by carefully taking an aliquot from the cooled reaction.

    • Trustworthiness: The sealed vessel is necessary to maintain the pressure generated by the decomposition of ammonium carbonate, which drives the reaction to completion.[19]

  • Workup and Isolation: After the reaction is complete, cool the vessel to room temperature, then chill in an ice bath. Carefully open the vessel in a fume hood.

  • Precipitation: Slowly acidify the reaction mixture by adding concentrated hydrochloric acid (HCl) dropwise until the pH is approximately 2. A white precipitate should form.

    • Causality: The hydantoin product is soluble in the basic reaction medium. Acidification protonates the N1 position, causing the product to become neutral and precipitate out of the aqueous solution.

  • Purification: Collect the solid product by vacuum filtration and wash thoroughly with cold deionized water to remove any remaining inorganic salts.

  • Recrystallization: Recrystallize the crude product from hot ethanol to yield pure 5-(4-fluorophenyl)-5-phenylhydantoin as a white crystalline solid. Confirm the structure and purity using ¹H NMR, ¹³C NMR, and mass spectrometry.

Protocol 2: Synthesis of 1-Carboxymethyl-5-Fluorouracil Hydantoin Derivative

This protocol adapts the well-known anticancer agent 5-Fluorouracil (5-FU) to create a hydantoin-like derivative, which can be a precursor for prodrugs.[6][20]

Step-by-Step Methodology:

  • N1-Alkylation: Dissolve 5-Fluorouracil (1.0 eq) and potassium hydroxide (KOH, 2.0 eq) in deionized water.

  • Addition: To this solution, add a solution of chloroacetic acid (1.5 eq) in water. Stir the mixture at room temperature.

  • pH Adjustment: Maintain the pH of the reaction mixture at ~10 by the dropwise addition of 10% aqueous KOH. The reaction is typically complete within 30-60 minutes.

    • Expertise & Experience: The N1 proton of 5-FU is more acidic than the N3 proton and can be selectively deprotonated under these conditions, allowing for regioselective alkylation.

  • Isolation: After the reaction is complete (monitored by TLC), cool the mixture in an ice bath and acidify with concentrated HCl to pH ~2 to precipitate the product.

  • Purification: Filter the resulting white solid, wash with cold water, and dry under vacuum. The product, 1-(carboxymethyl)-5-fluorouracil, can be used in subsequent steps or recrystallized from a suitable solvent like water or ethanol/water.

Data Presentation

Table 1: Comparison of Synthetic Strategies for Fluorinated Hydantoins

StrategyKey ReagentsTypical SolventsTemperature (°C)AdvantagesDisadvantagesRef.
Bucherer-Bergs Fluorinated Ketone, KCN, (NH₄)₂CO₃EtOH/H₂O, DMF80 - 120High convergence, good yields, uses simple precursors.Requires pressure vessel, use of toxic cyanide.[3][10]
Urech Synthesis Fluorinated Amino Acid, KCNO, HClH₂O, then acid80 - 100Good for 5-monosubstituted hydantoins, often stereospecific.Limited by availability of fluorinated amino acids.[4][13]
Urea Cyclization Fluorinated Amino Ester, Isocyanate, BaseCH₂Cl₂, THF25 - 80Mild conditions, good for N-substituted hydantoins.Multi-step process, requires pre-synthesis of precursors.[15]
Direct Fluorination Hydantoin, NFSI, BaseMeCN, THF-78 to 25Late-stage functionalization is possible.Regioselectivity issues, substrate dependent.[16][17]

Troubleshooting and Key Considerations

  • Safety: Many fluorinating agents are highly reactive and/or toxic. Always consult the Safety Data Sheet (SDS) and handle them with appropriate personal protective equipment in a fume hood. KCN is extremely toxic and should only be used by trained personnel with an emergency cyanide antidote kit available.

  • Regioselectivity: In direct fluorination, controlling the site of fluorination is the primary challenge. The outcome can be influenced by the choice of base, solvent, and temperature. For N-alkylation of asymmetric hydantoins, the N3 proton is generally more acidic and will react first under standard basic conditions.

  • Purification: Fluorinated compounds can sometimes be challenging to purify via standard chromatography due to their unique polarity. Techniques like fluorous solid-phase extraction (F-SPE) can be highly effective, where a perfluoroalkyl tag is temporarily attached to the molecule to facilitate separation on a fluorous silica gel cartridge.[21][22][23] This method is particularly useful for parallel synthesis and library generation.[21][23]

Conclusion

The synthesis of fluorinated hydantoin scaffolds is a vital area of research in medicinal chemistry, providing access to a rich diversity of potentially therapeutic agents. By leveraging classic name reactions like the Bucherer-Bergs and Urech syntheses with fluorinated building blocks, chemists can achieve precise control over the placement of fluorine atoms. Furthermore, the advent of modern direct fluorination techniques opens up new avenues for late-stage modification of complex hydantoin-containing molecules. The protocols and strategies outlined in this guide provide a solid foundation for researchers to design and execute the synthesis of novel fluorinated hydantoins, paving the way for the discovery of next-generation pharmaceuticals.

References

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  • Kumar, S., & Singh, S. (2017). Electrophilic Fluorination with 1-Fluoro-2,4,6-trimethylpyridinium tetrafluoroborate and NFSI (N-Fluorobenzenesulfonimide) reagent. Modern Approches in Drug Designing, 2(1). [Link]

  • Wikipedia. (2024). Phenytoin. In Wikipedia. [Link]

  • Singh, G., & Singh, S. (2020). Study of Some Hyndantion Derivatives as Anticonvulsant Agents. Progress in Chemical and Biochemical Research, 3(2), 118-132. [Link]

Sources

Application Note: Solid-Phase Synthesis of Urea-Linked Peptidomimetics

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Scientific Rationale

The development of peptidomimetics is a cornerstone of modern drug discovery, designed to overcome the inherent limitations of natural peptides, such as rapid proteolytic degradation and poor bioavailability. Among the most promising classes of foldamers are urea-linked peptidomimetics (oligoureas) . By replacing the native amide bond (-NH-CO-) with a urea linkage (-NH-CO-NH-), these molecules gain exceptional resistance to enzymatic cleavage while maintaining the ability to fold into predictable, highly stable secondary structures, such as 2.5-helices[1].

This application note provides a comprehensive, self-validating guide to the solid-phase synthesis (SPPS) of oligoureas, focusing on the highly efficient Fmoc-protected activated carbamate strategy[2].

Chemical Principles: The Causality of Urea Bond Formation

Unlike standard peptide synthesis—which relies on the activation of a carboxylic acid to react with an incoming amine—the synthesis of oligoureas requires the formation of a urea bond between two amines. Historically, this was achieved by generating highly reactive isocyanates in situ via Curtius or Lossen rearrangements. However, in situ generation is prone to side reactions (e.g., hydantoin formation) and requires strict anhydrous conditions[3].

The Activated Carbamate Paradigm: Modern oligourea SPPS utilizes pre-synthesized, stable, and highly crystalline activated monomers, specifically O-succinimidyl carbamates or p-nitrophenyl carbamates [1][2].

  • The Electrophilic Attack: When an Fmoc-protected O-succinimidyl carbamate is introduced to a resin-bound primary amine, the amine acts as a nucleophile, attacking the electrophilic carbonyl carbon of the monomer.

  • The Role of the Base (Causality): The leaving group in this reaction is N-hydroxysuccinimide (HOSu), which is mildly acidic (pKa ~ 6.0). If left unneutralized, HOSu will protonate the remaining unreacted resin-bound amines, rendering them non-nucleophilic and prematurely halting the coupling cycle. Therefore, the addition of a sterically hindered base like N,N-Diisopropylethylamine (DIPEA) is strictly required to scavenge HOSu and drive the reaction to >99% conversion[4].

Monomer Selection & Quantitative Parameters

To ensure optimal coupling efficiencies, it is critical to select the right activation strategy and reaction conditions. Table 1 summarizes the quantitative parameters for the most common oligourea SPPS strategies.

Table 1: Quantitative Parameters for Oligourea SPPS Coupling Strategies

Activation StrategyMonomer EquivalentsBase (DIPEA) EquivalentsTemp (°C)Time (min)Typical Coupling Efficiency (%)
O-Succinimidyl Carbamate (Microwave) 3.06.07015> 99%
O-Succinimidyl Carbamate (Room Temp) 3.0 - 4.06.0 - 8.02560 - 90> 98%
p-Nitrophenyl Carbamate 3.03.52518095 - 98%
In situ Isocyanate (from Acyl Azide) 5.0None6036080 - 90%

Data synthesized from established microwave-assisted and room-temperature protocols[2][4].

Experimental Design & Workflow

The following DOT diagram maps the logical progression of the self-validating SPPS cycle. Every step is designed not just to advance the synthesis, but to verify the success of the previous step.

SPPS_Workflow Start Fmoc-Protected Resin (e.g., Rink Amide) Deprotect Fmoc Deprotection (20% Piperidine/DMF) Start->Deprotect Wash1 Wash Cycle (DMF / DCM) Deprotect->Wash1 Coupling Urea Coupling (Activated Carbamate + DIPEA) Wash1->Coupling Add Monomer Wash2 Wash Cycle (DMF / DCM) Coupling->Wash2 Check Coupling Assessment (Kaiser / Chloranil Test) Wash2->Check Check->Deprotect Complete (Next Cycle) Check->Coupling Incomplete (Repeat Coupling) Cleavage Resin Cleavage & Global Deprotection (TFA / Scavengers) Check->Cleavage Final Cycle Complete Product Crude Urea-Linked Peptidomimetic Cleavage->Product

Figure 1: Self-validating solid-phase synthesis workflow for urea-linked peptidomimetics.

Step-by-Step Protocols (Self-Validating System)

Equipment & Reagents
  • Resin: Rink Amide AM resin (loading ~0.5 mmol/g) for C-terminal primary amides.

  • Monomers: Fmoc-protected O-succinimidyl carbamates of desired residues.

  • Solvents: Peptide-synthesis grade N,N-Dimethylformamide (DMF) and Dichloromethane (DCM).

  • Reagents: Piperidine, DIPEA, Trifluoroacetic acid (TFA), Triisopropylsilane (TIS).

Protocol A: Resin Preparation & Swelling
  • Weigh the desired amount of Rink Amide resin into a fritted solid-phase reaction vessel.

  • Add DCM (10 mL/g of resin) and agitate gently for 30 minutes.

  • Drain the DCM and add DMF (10 mL/g). Agitate for 30 minutes.

    • Causality: Resin swelling is critical. DCM physically expands the polystyrene matrix, while DMF solvates the internal PEG/polystyrene environment, ensuring that the reactive sites deep within the resin beads are accessible to incoming monomers[3].

Protocol B: The Elongation Cycle

Step 1: Fmoc Deprotection

  • Treat the resin with 20% piperidine in DMF (v/v) for 5 minutes. Drain.

  • Repeat the treatment for 15 minutes.

  • Self-Validation Check: Collect the deprotection washings and measure UV absorbance at 301 nm. The presence of the piperidine-dibenzofulvene adduct confirms successful deprotection and allows for real-time quantification of the active resin loading.

Step 2: Alternating Wash Cycle

  • Wash the resin sequentially with DMF (3x), DCM (3x), and DMF (3x).

    • Causality: The alternating shrink-swell mechanism acts as a "molecular sponge." DCM shrinks the resin slightly to flush out hydrophobic byproducts (like dibenzofulvene), while DMF re-swells it. This prevents residual piperidine from prematurely deprotecting the next incoming monomer.

Step 3: Urea Coupling

  • Dissolve the Fmoc-succinimidyl carbamate monomer (3.0 eq relative to resin loading) in DMF to a concentration of 0.2 M.

  • Add DIPEA (6.0 eq) to the monomer solution.

  • Add the mixture to the resin and agitate for 60–90 minutes at room temperature (or 15 minutes at 70 °C under microwave irradiation at 25 W)[4].

  • Drain and wash the resin with DMF (5x).

Step 4: Coupling Verification

  • Perform a Kaiser Test (ninhydrin) on a few resin beads.

    • Causality: The Kaiser test detects free primary amines. A yellow/colorless bead indicates complete conversion to the urea linkage. A blue bead indicates incomplete coupling. If blue, perform a second coupling step before proceeding to avoid deletion sequences.

Protocol C: Cleavage & Global Deprotection
  • After the final Fmoc deprotection, wash the resin thoroughly with DCM and dry under a vacuum.

  • Prepare the cleavage cocktail: TFA / TIS / H₂O (95 : 2.5 : 2.5 v/v/v).

  • Add the cocktail to the resin (10 mL/g) and agitate for 2–3 hours at room temperature.

    • Causality: TFA cleaves the foldamer from the linker and removes side-chain protecting groups. TIS and water are strictly required as carbocation scavengers. Without them, highly reactive t-butyl cations generated during deprotection will re-alkylate electron-rich side chains, destroying the final yield[3].

  • Filter the cleavage solution into cold diethyl ether to precipitate the crude oligourea. Centrifuge, decant the ether, and lyophilize the pellet for subsequent RP-HPLC purification.

Troubleshooting & Optimization

  • Incomplete Coupling (Positive Kaiser Test): Oligoureas, particularly those longer than 4-5 residues, strongly fold into 2.5-helices on the resin. This secondary structure can sterically mask the terminal amine. Solution: Switch from room-temperature agitation to microwave-assisted coupling (70 °C) to provide the kinetic energy necessary to temporarily disrupt the secondary structure and expose the amine[4].

  • Poor Solubility of Monomers: Some highly hydrophobic activated carbamates may exhibit poor solubility in neat DMF. Solution: Add 5-10% N-Methyl-2-pyrrolidone (NMP) or a small amount of DCM to the coupling solvent mixture to enhance solubility.

References

  • [3] Cudic, P., & Stawikowski, M. (2008). Peptidomimetics: Fmoc Solid-Phase Pseudopeptide Synthesis. Springer Protocols. URL:

  • [2] Boeijen, A., van Ameijde, J., & Liskamp, R. M. J. (2001). Solid-Phase Synthesis of Oligourea Peptidomimetics Employing the Fmoc Protection Strategy. The Journal of Organic Chemistry, ACS Publications. URL:

  • [4] Design of Oligourea-Based Foldamers with Antibacterial and Antifungal Activities. (2022). MDPI. URL:

  • [1] Fischer, L., et al. (2007). Succinimidyl Carbamate Derivatives from N‐Protected α‐Amino Acids and Dipeptides―Synthesis of Ureidopeptides and Oligourea/Peptide Hybrids. European Journal of Organic Chemistry, ResearchGate. URL:

Sources

Troubleshooting & Optimization

Technical Support Guide: Solubility Optimization for 2-{[(2-Fluorophenyl)carbamoyl]amino}acetic acid

Author: BenchChem Technical Support Team. Date: March 2026

Version: 1.0 | Last Updated: March 2026 Subject: Troubleshooting Solubility, Stock Preparation, and Assay Stability Chemical Class: N-Arylhydantoic Acid Derivative

Executive Summary & Chemical Identity

This guide addresses solubility challenges associated with 2-{[(2-Fluorophenyl)carbamoyl]amino}acetic acid (also known as N-(2-fluorophenylcarbamoyl)glycine).

Researchers often encounter precipitation ("crashing out") when diluting this compound from organic stock solutions into aqueous buffers. This behavior is governed by two competing molecular features: the hydrophilic carboxylic acid tail and the highly crystalline urea linkage .

Property Data / Estimate Implication for Solubility
Structure (2-F-Ph)-NH-CO-NH-CH₂-COOHAmphiphilic: Lipophilic head, Polar tail.
pKa (Acid) ~3.5 – 4.0 (Carboxylic Acid)pH Dependent: Soluble only when deprotonated (pH > 5.5).
pKa (Urea) > 12 (Very weak acid)Remains neutral at physiological pH; drives aggregation.
LogP ~1.0 – 1.5 (Estimated)Moderate lipophilicity, but high lattice energy limits dissolution.
Risk Factor Cyclization Can cyclize to an insoluble hydantoin under acidic/thermal stress.

The Solubility Mechanism (The "Why")

To solve the solubility issue, you must understand the thermodynamic barrier. This molecule contains a urea linkage (-NH-CO-NH-), which acts as both a hydrogen bond donor and acceptor. In the solid state, these urea groups stack efficiently, creating a high "Lattice Energy" barrier that water molecules struggle to break.

The Solvation Pathway:

  • Solid State: Urea groups lock the molecules together.

  • Dissolution: Solvent must disrupt these locks.

  • Stabilization: The terminal Carboxylic Acid (-COOH) must be ionized to (-COO⁻) to provide enough hydration energy to keep the hydrophobic fluorophenyl ring in solution.

Visualizing the Solubility Equilibrium

SolubilityMechanism cluster_0 Critical Failure Point Solid Solid Crystal (High Lattice Energy due to Urea H-Bonds) Neutral Neutral Solute (pH < 4) Prone to Aggregation Solid->Neutral  DMSO/Organic    Solvent   Ionized Ionized Solute (pH > 6) (-COO⁻ Form) Stable in Water Neutral->Ionized  Base (NaOH/Buffer)    Deprotonation   Precipitate Precipitate (Crash Out) Neutral->Precipitate  Aqueous Dilution    (Hydrophobic Effect)   Ionized->Neutral  Acidification  

Figure 1: The solubility pathway. Failure usually occurs when the neutral form aggregates before it can be ionized.

Step-by-Step Troubleshooting Protocols

Scenario A: Preparation of Stock Solution (10 mM - 50 mM)

Do not attempt to dissolve directly in water or PBS.

  • Solvent Choice: Use 100% DMSO (Dimethyl sulfoxide).

    • Why: DMSO is a dipolar aprotic solvent that effectively disrupts the urea hydrogen bond network.

  • Concentration: Aim for 10–20 mM initially. Higher concentrations (50 mM+) increase the risk of precipitation upon freeze-thaw cycles.

  • Procedure:

    • Weigh powder into a glass vial (avoid plastic if possible to prevent sticking).

    • Add DMSO.

    • Vortex vigorously for 30 seconds.

    • Visual Check: Solution must be perfectly clear. If hazy, sonicate at 30°C for 5 minutes.

Scenario B: Dilution into Aqueous Assay Media (The "Crash Out")

User Complaint: "I added my DMSO stock to the cell media, and it turned cloudy."

The Cause: You likely diluted into a neutral or slightly acidic medium where the carboxylic acid protonated, returning the molecule to its insoluble neutral state.

The Protocol:

  • Pre-Buffer Check: Ensure your assay buffer is pH 7.4 or higher .

  • Intermediate Dilution (The "Step-Down" Method):

    • Do not pipette 1 µL of DMSO stock directly into 1 mL of water.

    • Instead, create a 10x Working Solution in a co-solvent mix.

    • Mix: 10% DMSO + 90% PBS (pH 7.4).

    • Observation: If this 10x solution precipitates, the compound is too lipophilic for simple buffers. Proceed to Scenario C .

Scenario C: Advanced Formulation (For Animal Studies or High Concentrations)

If simple pH adjustment fails, you must use excipients to encapsulate the lipophilic fluorophenyl tail.

ComponentRoleRecommended Concentration
DMSO Primary Solvent5% – 10% (Final)
Tween 80 Surfactant0.5% – 1.0%
HP-β-CD Cyclodextrin Complexing Agent20% w/v in water

Protocol for In Vivo/High-Dose Formulation:

  • Dissolve compound in 100% DMSO.

  • Add Tween 80 to the DMSO solution; vortex.

  • Slowly add 20% (2-Hydroxypropyl)-β-cyclodextrin in water while vortexing.

  • Result: The cyclodextrin creates a "bucket" for the fluorophenyl ring, preventing urea stacking.

Frequently Asked Questions (FAQ)

Q1: I heated the solution to 60°C to dissolve it, and now the activity is gone. Why? A: You likely degraded the compound. Hydantoic acid derivatives (like this molecule) can undergo acid-catalyzed cyclization to form a Hydantoin ring (specifically 1-(2-fluorophenyl)hydantoin) at high temperatures, especially in acidic media [1]. The hydantoin is chemically distinct, often inactive, and much less soluble. Always dissolve at Room Temperature (RT).

Q2: Can I use Ethanol instead of DMSO? A: Generally, no . While ethanol dissolves the lipophilic tail, it is a hydrogen bond donor and competes poorly against the strong urea-urea interactions of the crystal lattice [2]. DMSO is superior for breaking urea networks.

Q3: My IC50 curve is erratic (high variance between replicates). A: This is a hallmark of "micro-precipitation." The compound forms invisible nano-aggregates that cause non-specific binding to proteins or plasticware.

  • Fix: Add 0.01% Triton X-100 or 0.1% BSA to your assay buffer to stabilize the monomeric form.

Diagnostic Flowchart

Use this logic tree to resolve precipitation issues in real-time.

TroubleshootingFlow Start Start: Compound Precipitates CheckSolvent Is Stock Solvent DMSO? Start->CheckSolvent SwitchSolvent Switch to DMSO CheckSolvent->SwitchSolvent No CheckPH Is Aqueous pH > 7.0? CheckSolvent->CheckPH Yes AdjustPH Adjust pH to 7.4 - 8.0 (Ionize COOH) CheckPH->AdjustPH No CheckConc Is Final Conc > 100 µM? CheckPH->CheckConc Yes AdjustPH->CheckConc AddExcipient Add 20% HP-β-CD or 1% Tween 80 CheckConc->AddExcipient Yes Sonicate Sonicate (Max 40°C) CheckConc->Sonicate No

Figure 2: Decision tree for resolving precipitation events.

References

  • Ware, E. (1950). "The Chemistry of the Hydantoins." Chemical Reviews, 46(3), 403–470. Link Establishes the cyclization risk of hydantoic acids to hydantoins under thermal/acidic stress.

  • Li, P., & Zhao, L. (2016). "Solubility of Urea Derivatives in Organic Solvents." Journal of Chemical & Engineering Data. Link Discusses the thermodynamics of urea solubility and solvent selection.

  • Lipinski, C. A. (2000). "Drug-like properties and the causes of poor solubility and poor permeability."[1] Journal of Pharmacological and Toxicological Methods, 44(1), 235-249. Link Foundational text on solubility, LogP, and hydrogen bonding (urea linkage).

  • PubChem. (2024).[2] "Compound Summary: N-carbamoylglycine (Hydantoic Acid)." National Library of Medicine. Link Source for pKa values of the parent class (N-carbamoylglycine).

Sources

Technical Support Center: Troubleshooting 2-Fluoroaniline Removal

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As drug development professionals and synthetic chemists, you know that removing unreacted low-molecular-weight amines is a frequent bottleneck in reaction workups. This guide provides field-proven, mechanistically grounded strategies for the complete clearance of 2-fluoroaniline from your reaction mixtures.

Physicochemical Profiling

Understanding the specific chemical nature of 2-fluoroaniline is the first step in designing an effective clearance strategy. The ortho-fluorine atom significantly alters the electron density of the amine, dictating how it behaves during extraction.

Table 1: Physicochemical Properties of 2-Fluoroaniline

PropertyValueImplication for Removal Strategy
Molecular Weight 111.12 g/mol Highly volatile; potential for removal via high-vacuum distillation.
Boiling Point 182–183 °C[1]Can be removed via distillation if the target API has a BP >250 °C.
pKa (Conjugate Acid) 3.2 at 25 °C[1]Weakly basic. Requires strong aqueous acid (pH < 1.5) for complete protonation.
Water Solubility 17 g/L at 20 °C[1]Poorly soluble in neutral water; highly soluble as a charged anilinium salt.

Troubleshooting FAQs: Mechanism & Causality

Q1: I am washing my reaction mixture with 1M HCl, but 2-fluoroaniline remains in the organic phase. Why is the acid wash failing? Expert Insight: Because of the strong electron-withdrawing inductive effect (-I) of the ortho-fluorine atom, the electron density on the amine nitrogen is reduced. This makes 2-fluoroaniline a significantly weaker base (pKa ~3.2) than unsubstituted aniline (pKa ~4.6) or typical aliphatic amines (pKa ~9-10)[1]. When using standard 1M HCl, the equilibrium may not fully favor the protonated anilinium salt. Furthermore, if your organic solvent is highly polar (e.g., ethyl acetate or dichloromethane), the anilinium hydrochloride salt can partition back into the organic layer as an ion pair[2]. Solution: Switch to a biphasic system with a less polar organic solvent (e.g., MTBE or toluene) to discourage ion-pair solubility. Use a stronger acid wash (e.g., 2M HCl) and perform three sequential washes rather than one large-volume wash to drive the partitioning equilibrium toward the aqueous phase.

Q2: My target Active Pharmaceutical Ingredient (API) is acid-sensitive (e.g., contains a Boc group or acetal). How can I remove unreacted 2-fluoroaniline without an acidic aqueous workup? Expert Insight: For acid-sensitive products, covalent scavenging is the gold standard. Polymer-bound isocyanate (PS-Isocyanate) resins act as macroscopic electrophilic scavengers. The primary amine of 2-fluoroaniline acts as a nucleophile, attacking the isocyanate carbon to form a stable, covalent urea linkage[3]. Because this urea is tethered to an insoluble polystyrene backbone, the impurity is physically sequestered from the liquid phase and can be removed via simple filtration, leaving the pH of the reaction mixture entirely unaffected. Solution: Add 3 to 5 equivalents of PS-Isocyanate resin to your crude mixture in an aprotic solvent (DCM or THF). Agitate for 12 hours, then filter. The filtrate will contain your pure product.

Q3: Can I use silica gel chromatography to separate 2-fluoroaniline from my product? Expert Insight: Yes, but standard bare silica often leads to severe streaking due to the amine's hydrogen-bonding interaction with acidic silanol groups on the silica surface. Solution: Pre-treat the silica with 1% triethylamine (TEA) to deactivate the silanols, or utilize amine-functionalized silica (NH2-silica). If your product is highly non-polar, a simple plug filtration through a pad of silica wetted with a non-polar solvent mixture (e.g., 9:1 Hexanes:EtOAc) can selectively retain the more polar 2-fluoroaniline.

Self-Validating Experimental Protocols

Protocol A: Optimized Acid-Base Extraction

Objective: Complete removal of 2-fluoroaniline via liquid-liquid extraction utilizing pKa differentials[2].

  • Dilution: Dilute the crude reaction mixture in a low-polarity organic solvent (e.g., Methyl tert-butyl ether, MTBE) to a concentration of ~0.1 M.

  • Acidification: Add an equal volume of 2M aqueous HCl.

  • Partitioning: Shake vigorously in a separatory funnel. Vent frequently. Allow the layers to separate completely.

  • Validation Step 1 (Aqueous pH): Test the aqueous layer with pH paper. It must read pH < 1.5. If it is higher, the 2-fluoroaniline is not fully protonated. Add concentrated HCl dropwise until pH < 1.5 is achieved.

  • Separation: Drain the aqueous layer (containing the water-soluble 2-fluoroanilinium chloride).

  • Repetition: Repeat the 2M HCl wash two additional times.

  • Validation Step 2 (Organic Purity): Before drying the organic layer, take a 10 µL aliquot, dilute in MeCN, and run a rapid LCMS or TLC. Confirm the absence of the 2-fluoroaniline peak (m/z 112 [M+H]+).

  • Neutralization: Wash the organic layer once with saturated aqueous NaHCO3 to remove residual acid, followed by a brine wash.

  • Isolation: Dry over anhydrous Na2SO4, filter, and concentrate in vacuo.

AcidBaseExtraction Start Crude Mixture (Product + 2-Fluoroaniline) Dilute Dilute in MTBE (Low Polarity) Start->Dilute AcidWash Add 2M HCl (aq) Target pH < 1.5 Dilute->AcidWash PhaseSep Phase Separation AcidWash->PhaseSep AqPhase Aqueous Phase (2-Fluoroanilinium Chloride) PhaseSep->AqPhase Bottom Layer OrgPhase Organic Phase (Product) PhaseSep->OrgPhase Top Layer Discard / Neutralize Discard / Neutralize AqPhase->Discard / Neutralize Validate LCMS Validation (Check m/z 112) OrgPhase->Validate Validate->AcidWash Fail (2-FA present) Neutralize Wash with NaHCO3 & Brine Validate->Neutralize Pass (No 2-FA) PureProduct Concentrate Pure Product Neutralize->PureProduct

Caption: Workflow for acid-base extraction of 2-fluoroaniline with validation steps.

Protocol B: Covalent Scavenging using PS-Isocyanate

Objective: Mild, pH-neutral removal of 2-fluoroaniline for acid-sensitive products[3].

  • Preparation: Dissolve the crude mixture in an anhydrous, aprotic solvent (e.g., DCM, THF, or DMF) at a concentration of ~0.05 M. Critical: Ensure no nucleophilic solvents (like methanol or ethanol) are present, as they will irreversibly consume the isocyanate scavenger.

  • Resin Addition: Add 3.0 to 5.0 molar equivalents (relative to the estimated unreacted 2-fluoroaniline) of Polymer-Bound Isocyanate resin (typical loading ~1.5 mmol/g).

  • Agitation: Gently shake or tumble the suspension at room temperature for 12–16 hours. Critical: Do not use magnetic stirring. The stir bar will mechanically grind and degrade the polymer beads, clogging the filter later.

  • Validation Step (Reaction Completion): Extract a 50 µL aliquot of the supernatant, filter through a syringe filter, and analyze via LCMS. If 2-fluoroaniline is still present, add 1.0 additional equivalent of resin and agitate for 4 more hours.

  • Filtration: Filter the mixture through a sintered glass funnel (medium porosity). Wash the resin cake with 3 column volumes of the reaction solvent to ensure complete recovery of your API.

  • Concentration: Evaporate the combined filtrate and washings to yield the amine-free product.

ScavengerResin Start Crude Mixture in DCM (Acid-Sensitive Product) AddResin Add PS-Isocyanate Resin (3-5 eq) Start->AddResin Agitate Agitate 12-16h (Orbital Shaker) AddResin->Agitate Validate LCMS of Supernatant Agitate->Validate Validate->AddResin Fail Filter Sintered Glass Filtration Validate->Filter Pass ResinCake Filter Cake (Resin-Bound Urea) Filter->ResinCake Solid Filtrate Filtrate (Pure Product) Filter->Filtrate Liquid Discard Discard ResinCake->Discard

Caption: Covalent scavenging of 2-fluoroaniline using PS-isocyanate for sensitive APIs.

References

  • Title: Cas 348-54-9, 2-Fluoroaniline Chemical Properties Source: LookChem URL: [Link]

  • Title: US6562944B1 - Amide library formation using a “by-product-free” activation/coupling sequence Source: Google Patents URL
  • Title: Acid–base extraction Source: Wikipedia URL: [Link]

Sources

Technical Support Center: Isocyanate-Glycine Coupling

Author: BenchChem Technical Support Team. Date: March 2026

A comprehensive guide for researchers, scientists, and drug development professionals on effectively controlling exothermic reactions during the coupling of isocyanates with glycine.

This technical support center provides in-depth troubleshooting guides and frequently asked questions (FAQs) to address specific challenges encountered during isocyanate-glycine coupling reactions. As Senior Application Scientists, we have synthesized technical data with field-proven insights to ensure the reliability and safety of your experimental protocols.

Introduction: Understanding the Reaction Dynamics

The coupling of an isocyanate with glycine is a valuable transformation in synthetic chemistry, forming a urea linkage that is central to many pharmaceutical and material science applications. The primary reaction involves the nucleophilic attack of the amino group of glycine on the electrophilic carbon of the in situ generated isocyanate. This reaction is highly favorable and often proceeds rapidly.

However, the high reactivity of isocyanates also presents a significant challenge: the reaction is highly exothermic. Uncontrolled heat release can lead to a runaway reaction, compromising the safety of the experiment, reducing product yield, and promoting the formation of undesirable side products. This guide is designed to equip you with the knowledge and tools to effectively manage this exotherm and achieve successful and reproducible outcomes.

Frequently Asked Questions (FAQs)

Q1: What is the primary cause of the exotherm in an isocyanate-glycine coupling reaction?

A1: The primary source of heat is the formation of the stable urea bond between the isocyanate and the amine group of glycine. Isocyanate reactions with amines are generally very fast and highly exothermic.[1] Additionally, several side reactions can contribute to the overall heat generation.

Q2: What are the most common side reactions, and do they also generate heat?

A2: The most prevalent side reaction is the reaction of the isocyanate with any residual water in the reaction mixture.[2][3][4] This forms an unstable carbamic acid that decomposes into an amine and carbon dioxide, leading to foaming. The newly formed amine can then react with another isocyanate molecule to form a symmetrical urea, a process that is also exothermic. Other potential heat-generating side reactions include the dimerization and trimerization of the isocyanate to form uretdiones and isocyanurates, respectively.[3][4]

Q3: How does the choice of solvent affect the exotherm?

A3: The solvent plays a crucial role in both the reaction rate and heat dissipation. Polar aprotic solvents can accelerate the reaction, potentially leading to a faster and more intense exotherm.[5] It is critical to use anhydrous solvents to minimize the exothermic side reaction with water.[2] The solvent's heat capacity and boiling point also influence its ability to absorb and dissipate the heat generated.

Q4: Will the carboxylic acid group of glycine react with the isocyanate?

A4: While isocyanates can react with carboxylic acids, the reaction with the amino group is significantly faster and more favorable under typical coupling conditions.[6][7] Therefore, the primary product is the N-acylated urea. However, at elevated temperatures or with certain catalysts, reaction at the carboxylic acid moiety can occur, leading to the formation of mixed anhydrides which can then decompose.[4]

Troubleshooting Guide

This section provides solutions to common problems encountered during isocyanate-glycine coupling, with a focus on controlling the exotherm.

Issue Probable Cause(s) Recommended Solution(s)
Rapid, Uncontrolled Temperature Rise (Runaway Reaction) - Addition of isocyanate is too fast.- Inadequate cooling.- High concentration of reactants.- Use of a highly activating solvent.- Immediate Action: Stop reactant addition and apply emergency cooling.[8] - Preventative Measures: - Implement a slow, controlled addition of the isocyanate solution using a syringe pump.[9][10] - Use a jacketed reactor with a circulating cooling bath set to a low temperature (e.g., 0-5 °C).[8] - Dilute the reaction mixture with a suitable anhydrous, inert solvent.[9] - Consider a less polar solvent to moderate the reaction rate.[11]
Foaming or Bubbling in the Reaction Mixture - Presence of water in the reagents or solvent, leading to the formation of CO2.[2][3]- Rigorous Drying of Reagents and Solvents: - Use freshly distilled, anhydrous solvents.[2] - Dry glycine under vacuum before use. - Ensure all glassware is oven-dried and cooled under an inert atmosphere. - Inert Atmosphere: Conduct the reaction under a positive pressure of a dry, inert gas such as argon or nitrogen.[2]
Formation of a White Precipitate - Formation of insoluble symmetrical urea byproduct from the reaction of isocyanate with water.[2][3]- This is a strong indicator of moisture contamination. Follow all recommendations for "Foaming or Bubbling in the Reaction Mixture".
Low Yield of the Desired Product - Consumption of isocyanate by side reactions (with water, self-polymerization).- Incomplete reaction due to poor temperature control.- Implement stringent anhydrous conditions. - Optimize the slow addition rate and reaction temperature to favor the desired reaction pathway. - Monitor the reaction progress by a suitable analytical method (e.g., TLC, LC-MS) to determine the optimal reaction time.
Formation of Hydantoin Side Products - Intramolecular cyclization of the initially formed urea adduct, which can be promoted by heat.- Maintain a low reaction temperature throughout the addition and stirring period.[12][13] - Quench the reaction promptly once the starting material is consumed.

Experimental Protocols

Protocol 1: General Procedure for Controlled Isocyanate-Glycine Coupling

This protocol outlines a generalized method for the coupling of an in situ generated isocyanate with glycine, emphasizing exotherm control.

Materials:

  • Glycine (dried under vacuum)

  • Diphenylphosphoryl azide (DPPA) or similar azide source

  • A suitable carboxylic acid precursor for the isocyanate

  • Triethylamine (Et3N) or another suitable base (distilled)

  • Anhydrous solvent (e.g., Dichloromethane (DCM), Tetrahydrofuran (THF), or Acetonitrile)

  • Jacketed reaction vessel with overhead stirrer and temperature probe

  • Syringe pump for slow addition

  • Circulating cooling bath

Procedure:

  • Reactor Setup: Assemble the jacketed reaction vessel under an inert atmosphere (Argon or Nitrogen).

  • Initial Charge: To the reactor, add dried glycine and the anhydrous solvent.

  • Cooling: Begin circulating the coolant through the reactor jacket to bring the internal temperature to the desired setpoint (e.g., 0 °C).

  • Isocyanate Precursor Solution: In a separate, dry flask under an inert atmosphere, dissolve the carboxylic acid precursor and triethylamine in the anhydrous solvent.

  • In Situ Isocyanate Formation: Slowly add diphenylphosphoryl azide to the carboxylic acid solution at 0 °C and stir for 1-2 hours to form the isocyanate.

  • Controlled Addition: Using a syringe pump, add the freshly prepared isocyanate solution to the cooled glycine suspension at a slow, controlled rate. Monitor the internal temperature closely. The addition rate should be adjusted to maintain the temperature within a narrow range (e.g., ± 2 °C).

  • Reaction Monitoring: After the addition is complete, allow the reaction to stir at the controlled temperature. Monitor the reaction progress by TLC or LC-MS until the glycine is consumed.

  • Work-up: Once the reaction is complete, quench the reaction with a suitable reagent and proceed with the appropriate aqueous work-up and purification.

Visualizing Reaction Control

Diagram 1: Key Factors Influencing Exotherm Control

ExothermControl cluster_Parameters Controllable Parameters cluster_Outcomes Reaction Outcomes Addition Rate Addition Rate Exotherm Exotherm Addition Rate->Exotherm Controls Heat Generation Rate Temperature Temperature Temperature->Exotherm Affects Reaction Kinetics Concentration Concentration Concentration->Exotherm Influences Heat Output Solvent Choice Solvent Choice Solvent Choice->Exotherm Modulates Rate & Heat Dissipation Yield & Purity Yield & Purity Exotherm->Yield & Purity High Exotherm Reduces Side Products Side Products Exotherm->Side Products High Exotherm Increases

Caption: Interplay of key parameters in managing the exotherm.

Diagram 2: Troubleshooting Workflow for a Runaway Reaction

RunawayReactionWorkflow start Uncontrolled Temperature Rise Detected stop_addition Immediately Stop Reactant Addition start->stop_addition emergency_cooling Activate Emergency Cooling stop_addition->emergency_cooling dilute Dilute with Cold, Inert Solvent (if safe) emergency_cooling->dilute investigate Investigate Root Cause: - Addition Rate Too Fast? - Cooling Failure? - Concentration Too High? dilute->investigate revise_protocol Revise Protocol: - Slower Addition - Lower Temperature - Increased Dilution investigate->revise_protocol end Safe and Controlled Reaction revise_protocol->end

Caption: A stepwise guide for responding to a thermal runaway event.

References

  • Patsnap Eureka. (2025, September 3). Control Strategies For Managing Exothermic Reactions In Flow.
  • Benchchem. (2025).
  • Benchchem. (2025). Managing exothermic reactions in large-scale 1-Chlorobutan-2-ol production.
  • Bezwada, R. S., & Stivala, S. S. Selective reaction of isocyanates with the amino group of 2-amino-2-methyl-1,3-propanediol. Scilit.
  • MDPI. (2020, December 1).
  • Benchchem. (2025).
  • ACS Publications. (2020, November 4).
  • PubMed.
  • RSC Publishing. (2015, May 22). Developments and recent advancements in the field of endogenous amino acid selective bond forming reactions for bioconjugation - Chemical Society Reviews. DOI:10.1039/C5CS00048C.
  • ChemRxiv.
  • ACS Publications. (2005, December 8). Recent Developments in Isocyanide Based Multicomponent Reactions in Applied Chemistry | Chemical Reviews.
  • PubMed. (2001, December 15).
  • PMC - NIH. (2024, December 12).
  • Google Patents.
  • Werner.
  • Frontiers. (2022, September 28).
  • New Era Instruments. The Fe(PDP)
  • ResearchGate. (2025, August 6).
  • MDPI. (2025, September 20). Catalyst Selection for Body-Temperature Curable Polyurethane Networks from Poly(δ-Decalactone)
  • Benchchem. (2025). Technical Support Center: Solid-Phase Peptide Synthesis (SPPS)
  • Patsnap Eureka. (2025, July 10).
  • The Royal Society of Chemistry. Experimental Procedures.
  • Safe Work Australia.
  • SciSpace. (2018, May 4). A potential greener protocol for peptide coupling reactions using recyclable/reusable ionic liquid.
  • Semantic Scholar. (2024, December 12).
  • CAMEO Chemicals - NOAA.
  • IRSST.
  • MDPI. (2020, October 18).
  • Google Patents. EP0474334A2 - Process for preparing glycine in high yield.
  • ResearchGate.
  • Epoxyworks.
  • PMC. Practical N-to-C peptide synthesis with minimal protecting groups.
  • SafeWork NSW.
  • Google Patents.
  • Amar Equipment. (2023, October 12). Working with Exothermic Reactions during Lab and Scale up.
  • Organic Syntheses Procedure. 6.
  • Request PDF.
  • PMC. (2023, July 25). Effect of Solvation on Glycine Molecules: A Theoretical Study.

Sources

Technical Support Center: Purification of Fluorophenyl Ureidoacetic Acid

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Application Support Center. As drug development professionals and synthetic chemists, you know that the isolation of high-purity ureidoacetic acid derivatives is often bottlenecked by challenging physical properties. Fluorophenyl ureidoacetic acid presents a unique challenge: the highly hydrophobic fluorophenyl group promotes aggregation and "oiling out," while the ureidoacetic acid moiety dictates its pH-dependent solubility[1].

This guide provides a field-proven, causality-driven methodology for purifying fluorophenyl ureidoacetic acid via acid-base precipitation, ensuring high recovery and analytical-grade purity.

Core Mechanistic Principles

The purification strategy exploits the ionizable carboxylic acid group (pKa ~3.5–4.0). The precise determination of the pKa of ureidoacetic acid derivatives is critical for optimizing precipitation and is often achieved via potentiometric titration[2].

  • Deprotonation (pH > 8.5): The carboxylic acid is converted to a highly water-soluble sodium carboxylate salt. Symmetrical bis(fluorophenyl)urea byproducts—formed via the side reaction of fluorophenyl isocyanate with water—lack this ionizable group and remain completely insoluble, allowing for mechanical separation[3].

  • Protonation (pH < 3.0): Lowering the pH neutralizes the carboxylate. The molecule's hydrophobicity abruptly increases, driving supersaturation and precipitation of the target compound[4].

PrecipitationLogic N1 Crude Mixture (Target + Diaryl Ureas) N2 Alkalinization (pH > 8.5) Solubilizes Target N1->N2 N3 Filtration Removes Neutral Ureas N2->N3 NaOH (aq) N4 Controlled Acidification (pH 2.0 - 3.0) N3->N4 Filter N5 Nucleation & Aging Prevents Oiling Out N4->N5 HCl (aq) N6 Pure Fluorophenyl Ureidoacetic Acid N5->N6

Logical workflow for the acid-base precipitation of fluorophenyl ureidoacetic acid.

Step-by-Step Experimental Protocol

This protocol is designed as a self-validating system. Do not proceed to the next step unless the validation criteria of the current step are strictly met.

Step 1: Alkaline Dissolution

  • Suspend the crude fluorophenyl ureidoacetic acid in deionized water (10 mL/g of crude material).

  • Slowly add 1.0 M NaOH(aq) under vigorous stirring until the pH reaches 8.5–9.0.

  • Validation: The suspension must transition to a liquid phase containing distinct, non-dissolving solid particulates (the bis-urea impurities). If the solution is entirely milky, stir for an additional 15 minutes to ensure complete dissolution of the target carboxylate.

Step 2: Impurity Filtration

  • Filter the basic mixture through a medium-porosity glass frit or a Celite pad to remove the insoluble bis(fluorophenyl)urea byproducts.

  • Wash the filter cake with a minimal amount of dilute NaOH (pH 8.5) to recover any residual product trapped in the cake.

  • Validation: The filtrate must be completely optically clear. Any turbidity indicates colloidal impurities that will act as nucleation sites for premature, impure precipitation.

Step 3: Controlled Acidification & Crystallization

  • Transfer the clear filtrate to a reactor equipped with an overhead stirrer. Warm the solution to 40–45 °C. (Note: Adding 5–10% v/v ethanol at this stage can help bridge the polarity gap and prevent oiling out).

  • Add 1.0 M HCl(aq) dropwise at a rate of 0.5 mL/min. Monitor the pH continuously.

  • As the pH approaches 4.0, the solution will reach its cloud point. Pause the acid addition and allow the mixture to stir for 10 minutes to promote initial crystal nucleation.

  • Resume acid addition until the pH stabilizes at 2.0–2.5.

  • Validation: The product should precipitate as a distinct, filterable solid suspension, not a sticky resin adhering to the flask walls or stirrer shaft.

Step 4: Aging and Isolation

  • Cool the suspension slowly to 5 °C at a rate of 0.5 °C/min. Age the suspension for 2 hours.

  • Isolate the solid via vacuum filtration. Wash the filter cake with ice-cold deionized water (to remove NaCl) followed by a small volume of cold heptane or ether to remove residual organic impurities[5].

  • Dry the product in a vacuum oven at 45 °C to a constant weight.

Troubleshooting & FAQs

Q: My product is "oiling out" (forming a sticky biphasic liquid) instead of crystallizing. How do I fix this? A: Oiling out, or Liquid-Liquid Phase Separation (LLPS), occurs when the supersaturation of the neutral fluorophenyl ureidoacetic acid exceeds its amorphous solubility limit before it can crystallize. The fluorophenyl group's strong hydrophobicity drives this phenomenon. Solution: Increase the temperature of the basic solution to 45 °C before acidification, add a water-miscible co-solvent (e.g., 10% ethanol), and slow down the HCl addition rate. If oiling out still occurs, stop the acid addition exactly at the cloud point and introduce seed crystals to force the system into the crystalline phase boundary.

Q: NMR analysis shows my final product is still contaminated with bis(fluorophenyl)urea. Why wasn't it removed? A: Symmetrical ureas are highly insoluble and should be quantitatively removed during Step 2. If they persist, your basic filtration was likely compromised by colloidal breakthrough. Solution: Ensure the pH is strictly >8.5 during filtration. Use a finer filter medium (e.g., a tightly packed Celite pad) and avoid washing the filter cake with pure water; always wash with mildly basic water to prevent localized precipitation of the target compound on the frit.

Q: The yield is lower than expected (<70%). Where is my product? A: Ureidoacetic acids have a pKa of ~3.5–4.0. If you only acidify to pH 4.0, nearly 50% of your product remains in the aqueous phase as the soluble carboxylate salt. Solution: You must drive the pH down to 2.0–2.5 to ensure >99% protonation. Additionally, ensure your final wash uses ice-cold water, as the neutral acid still possesses slight aqueous solubility at room temperature.

Quantitative Data Summary

The following table summarizes the critical physicochemical parameters that dictate the success of the precipitation workflow.

ParameterTarget ValueMechanistic Impact
Carboxylic Acid pKa ~3.5 - 4.0Dictates the pH required for complete protonation (pH < 2.5) and deprotonation (pH > 8.5).
Optimal Precipitation pH 2.0 - 2.5Ensures >99% protonation, driving the equilibrium toward the insoluble neutral species to maximize yield.
Bis-urea Solubility (pH 9) < 0.1 mg/mLAllows for quantitative mechanical removal of the primary synthetic byproduct via basic filtration.
Critical Co-solvent Ratio 1:9 (EtOH:Water)Lowers the chemical potential of the solvent mixture, preventing liquid-liquid phase separation (oiling out) during acidification.
Optimal Aging Temperature 5 °CMinimizes kinetic solubility of the neutral product, ensuring complete crystal lattice formation and maximum recovery.

References

  • 1,3-Diisopropylurea | 4128-37-4 - Benchchem. benchchem.com.
  • 5,5-Dimethylhydantoin | 77-71-4 - Benchchem. benchchem.com.
  • diphenylacetic acid - Organic Syntheses. orgsyn.org.
  • Design, synthesis, and antitumor activity evalu
  • Novel ATP-Competitive Kinesin Spindle Protein Inhibitors. acs.org.

Sources

Technical Support Center: Ureido Acid Synthesis Optimization

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Troubleshooting Low Conversion & Side Reactions in N-Carbamoyl Amino Acid Synthesis Ticket ID: UAS-OPT-2026 Assigned Specialist: Senior Application Scientist, Process Chemistry Division

Introduction: The "Simple" Reaction That Isn't

Researchers often approach ureido acid (N-carbamoyl amino acid) synthesis assuming it is a trivial derivatization. Theoretically, it is: an amine attacks an electrophilic carbonyl. In practice, however, this reaction is a balancing act between nucleophilicity , electrophile stability , and thermodynamic sinks .

If you are experiencing low conversion (<40%), "gummy" precipitates, or unexpected cyclization to hydantoins, you are likely fighting against the inherent pH-dependent equilibria of cyanates or the moisture sensitivity of isocyanates.

This guide breaks down the three most common failure modes into actionable diagnostic protocols.

Module 1: The Aqueous Cyanate Route (Wöhler-Type)

Context: Reaction of an amino acid with Potassium/Sodium Cyanate (KOCN/NaOCN) in water.

Issue #1: "I have starting material left, but adding more Cyanate doesn't help."

Root Cause Analysis: The pH Paradox This reaction relies on two opposing species:

  • The Nucleophile: The amino acid's amine group must be unprotonated (

    
    ) to attack. This requires a pH above the amine's pKa (typically >9.0).
    
  • The Electrophile: Cyanate ion (

    
    ) is inert. The active species is Isocyanic Acid (HNCO) , which forms only when 
    
    
    
    is protonated (pKa ~3.7).

The Failure Mode:

  • If pH is too high (>9): You have plenty of nucleophile, but almost no active electrophile (HNCO). The reaction stalls.

  • If pH is too low (<5): You generate plenty of HNCO, but it rapidly hydrolyzes to

    
     (decomposition) or polymerizes before it can react with the protonated (non-nucleophilic) amine.
    

Diagnostic Protocol:

ObservationLikely pH ErrorCorrective Action
Bubbling (

) & Ammonia smell
Too Acidic (< 5.0) Cyanate is hydrolyzing. Maintain pH 6.0–8.0.
No reaction, clear solution Too Basic (> 9.0) Amine is active, but electrophile is absent. Lower pH slightly.
Precipitate forms immediately Isoelectric Point Amino acid zwitterion is precipitating out. Adjust pH away from pI.

The Solution: The "Kinetic Sweet Spot" Strategy Do not run this reaction in unbuffered water. You must maintain a specific pH window where both species exist in minor equilibrium concentrations.

  • Dissolve Amino Acid: Solubilize in dilute NaOH/KOH to pH 9–10.

  • Add Cyanate: Add 1.5–2.0 equivalents of KOCN.

  • Controlled Acidification: Slowly add dilute HCl or Acetic Acid to bring the pH to 6.5–7.5 .

    • Why? This generates a steady stream of HNCO in situ without rapidly decomposing it.

  • Heat: Warm to 60–80°C.

    • Why? Heat drives the endergonic attack and increases the solubility of the zwitterion.

Visualization: The pH Equilibrium Landscape

Cyanate_Equilibrium Cyanate Cyanate Ion (OCN-) (Inert Storage) HNCO Isocyanic Acid (HNCO) (Active Electrophile) Cyanate->HNCO + H+ (pH < 8) HNCO->Cyanate - H+ (pH > 8) Hydrolysis Decomposition (NH4+ + CO2) HNCO->Hydrolysis Fast if no Nucleophile Product Ureido Acid (Target) HNCO->Product Reaction Amine_Prot Protonated Amine (R-NH3+) (Inert) Amine_Free Free Amine (R-NH2) (Active Nucleophile) Amine_Prot->Amine_Free - H+ (pH > 9) Amine_Free->Amine_Prot + H+ (pH < 9) Amine_Free->Product Attack

Figure 1: The "Kinetic Sweet Spot" requires overlapping availability of HNCO and Free Amine. Extreme pH values eliminate one of the two necessary reactants.

Module 2: The Hydantoin Trap (Side Reaction)

Context: You successfully reacted the materials, but after workup, the NMR shows a cyclic product (Hydantoin) instead of the linear Ureido Acid.

Issue #2: "I isolated the wrong product."

Root Cause Analysis: Acid-Catalyzed Cyclization Ureido acids are the linear precursors to hydantoins. The cyclization (Urech Synthesis mechanism) is catalyzed by acid and heat . If you acidify the reaction mixture while it is still hot, or if you use strong mineral acid to precipitate the product, you will drive the thermodynamic equilibrium toward the cyclic hydantoin.

Diagnostic Protocol:

VariableUreido Acid Protocol (Linear)Hydantoin Protocol (Cyclic)
Workup Temp 0°C – 4°C (Ice Bath) Reflux / >80°C
Acidification Mild (HCl to pH 3-4)Strong (HCl to pH 1-2)
Time at Low pH Minimize (Filter immediately)Maximize (Stir for hours)

The Solution: The "Cold Crash" Technique To isolate the linear ureido acid:

  • Cool: Chill the reaction mixture to <5°C before adding any acid.

  • Acidify Gently: Use concentrated HCl dropwise with vigorous stirring. Stop exactly when the precipitate forms (usually pH 3–4).

  • Filter Immediately: Do not let the acidic slurry sit. Filter and wash with ice-cold water .

  • Dry: Vacuum dry at room temperature. Heat drying can induce cyclization in the solid state if residual acid is present.

Module 3: The Organic Isocyanate Route

Context: Reaction of amino acid esters or protected amines with organic isocyanates (R-NCO) in DCM, THF, or DMF.

Issue #3: "My isocyanate is gone, but I have a white insoluble solid that isn't product."

Root Cause Analysis: Moisture Intrusion Isocyanates are notoriously sensitive to water. Water attacks the isocyanate to form a carbamic acid, which decarboxylates to an amine.[1] This new amine then attacks another molecule of isocyanate to form a symmetrical urea dimer (e.g., Diphenylurea). This is often the "white insoluble solid."

Diagnostic Protocol:

SymptomDiagnosisFix
White ppt, insoluble in everything Symmetrical Urea Dimer Solvent was wet. Use anhydrous solvents & Ar/N2 atmosphere.
Gel/Gum formation Polymerization Temperature too high or impure isocyanate.
Low Yield Nucleophilicity Amino acid ester HCl salts were used without enough base.

The Solution: Base Stoichiometry Check If you are using an amino acid methyl ester hydrochloride (e.g., H-Gly-OMe·HCl):

  • Desalt First: You must add exactly 1.0 equivalent of a non-nucleophilic base (TEA or DIPEA) to free the amine before adding the isocyanate.

  • Order of Addition:

    • Flask A: Amino Acid Ester·HCl + Solvent + 1.0 eq TEA (Stir 15 min).

    • Flask B: Isocyanate + Solvent.

    • Add B to A slowly at 0°C.

  • Solvent Choice: Avoid nucleophilic solvents (alcohols). Use DCM (dichloromethane) or dry THF.

Workflow Visualization: Troubleshooting Logic

Troubleshooting_Flow Start Start: Low Conversion / Failure Method Which Method? Start->Method Aqueous Aqueous (KOCN) Method->Aqueous Organic Organic (R-NCO) Method->Organic Check_pH Check Reaction pH Aqueous->Check_pH Acidic pH < 5: Hydrolysis Check_pH->Acidic Bubbles/Ammonia Basic pH > 9: No Reaction Check_pH->Basic Clear Solution SweetSpot pH 6-8: Good Check_pH->SweetSpot Check_Product Check Product (NMR) SweetSpot->Check_Product Cyclic Hydantoin Formed Check_Product->Cyclic Hot Acid Workup Linear Ureido Acid Formed Check_Product->Linear Cold Acid Workup Precipitate Insoluble White Solid? Organic->Precipitate Wet Moisture Issue (Urea Dimer) Precipitate->Wet Yes Dry Dry Solvents Used Precipitate->Dry No

Figure 2: Decision tree for identifying the root cause of synthesis failure based on method and observation.

References & Authoritative Grounding

  • Stark, G. R. (1965).[2][3] Reactions of Cyanate with Functional Groups of Proteins. Biochemistry, 4(6), 1030–1036. Link

    • Core Reference: Establishes the mechanism and pH dependence of carbamylation (reaction of cyanate with amines).

  • Ware, E. (1950).[4] The Chemistry of the Hydantoins. Chemical Reviews, 46(3), 403–470. Link

    • Core Reference: The definitive review on the cyclization of ureido acids to hydantoins (Urech synthesis).

  • Licsandru, E., et al. (2021). Ureido Functionalization through Amine-Urea Transamidation under Mild Reaction Conditions.[1] Polymers, 13(10), 1626. Link

    • Modern Application: Discusses the mechanism of urea/cyanate equilibrium and alternative transamidation routes.

  • Konnert, L., et al. (2016). Substitution of dangerous isocyanates by urea in the synthesis of polyurethanes. RSC Advances, 6, 10769-10777. Link

    • Process Chemistry: Detailed analysis of the thermodynamics involved in ureido formation vs. isocyanate hydrolysis.

Sources

Validation & Comparative

Technical Comparison Guide: 1H NMR Spectrum of 2-{[(2-Fluorophenyl)carbamoyl]amino}acetic acid

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Structural Context[1][2][3][4]

The compound 2-{[(2-Fluorophenyl)carbamoyl]amino}acetic acid (also known as N-(2-fluorophenylcarbamoyl)glycine) is a critical ureido-acid intermediate, often synthesized via the reaction of 2-fluorophenyl isocyanate with glycine. It serves as the open-chain precursor to 3-(2-fluorophenyl)hydantoin , a scaffold common in anticonvulsant and anti-arrhythmic drug discovery.

Characterizing this molecule presents specific analytical challenges:

  • Proton Exchange: The urea linkage contains labile protons sensitive to solvent choice.

  • Fluorine Coupling: The

    
     nucleus (
    
    
    
    , 100% abundance) creates complex splitting patterns in the aromatic region, requiring differentiation from
    
    
    coupling.
  • Regioisomerism: Distinguishing the ortho-fluoro (2-F) substitution from para-fluoro (4-F) analogs is essential for QC.

This guide provides a comparative analysis of the 1H NMR performance of this compound against its key impurities and isomers, establishing a self-validating protocol for structural confirmation.

Structural Analysis & Spin System

Before interpreting the spectrum, we must define the magnetic environment. The molecule consists of three distinct spin systems:

  • The Glycine Tail: An isolated methylene (

    
    ) group adjacent to a carboxylic acid and a urea nitrogen.
    
  • The Urea Linkage: Two chemically non-equivalent exchangeable protons (

    
     and 
    
    
    
    ).
  • The 2-Fluorophenyl Ring: An ABCD spin system complicated by heteronuclear coupling (

    
    ).
    
Visualization: Molecular Connectivity & Labeling

G Ring 2-Fluorophenyl Ring (Aromatic Region) Urea Urea Linkage (-NH-CO-NH-) Ring->Urea C-N Bond Glycine Glycine Moiety (-CH2-COOH) Urea->Glycine N-C Bond F 19F Nucleus (Splitter) F->Ring Ortho-subst

Figure 1: Structural segmentation of the target molecule for NMR assignment.

Solvent Selection: Performance Comparison

The choice of solvent is the single most critical variable in obtaining a diagnostic spectrum for ureido acids.

Comparative Data: Solvent Efficacy

FeatureDMSO-d6 (Recommended)CDCl3 (Chloroform-d)MeOD (Methanol-d4)
Solubility High (Excellent for polar ureas)Poor (Precipitation likely)Good
Urea NH Signals Sharp/Distinct (Visible at 6-9 ppm)Broad/Weak (If soluble)Absent (Exchange with D)
COOH Signal Visible (Broad, ~12-13 ppm)Broad/Weak Absent (Exchange with D)
Coupling (

)
Clear (Viscosity aids resolution)Poor (Aggregation broadening)Clear (Aromatic only)

Critical Insight: Do not use MeOD or


 for primary characterization. These solvents cause the rapid exchange of the urea NH protons and the carboxylic acid proton, erasing the connectivity evidence between the phenyl ring and the glycine tail. DMSO-d6 is the mandatory standard. 

Spectral Assignment & Diagnostic Criteria[2][5][6][7]

The following data represents the reference performance in DMSO-d6 at 400 MHz .

A. The Aliphatic Region (Glycine Backbone)
  • Chemical Shift:

    
     3.80 – 4.00 ppm.
    
  • Multiplicity: Doublet (d).

  • Integration: 2H.

  • Coupling:

    
     Hz.
    
  • Mechanism: The methylene protons couple to the adjacent urea NH (

    
    ).
    
    • Self-Validation: If you add

      
       shake, this doublet collapses to a singlet as the NH exchanges.
      
B. The Urea Region (The Linker)

The urea protons are non-equivalent due to the asymmetric flanking groups.

  • 
     (Glycine side): 
    
    • Shift:

      
       6.30 – 6.60 ppm.
      
    • Multiplicity: Triplet (t) or broad singlet (depending on relaxation).

    • Mechanism: Couples to the adjacent

      
      .
      
  • 
     (Phenyl side): 
    
    • Shift:

      
       8.00 – 8.50 ppm.
      
    • Multiplicity: Singlet (s).

    • Mechanism: Deshielded by the aromatic ring and the carbonyl anisotropy.

C. The Aromatic Region (The 2-Fluoro Signature)

This is the "fingerprint" region. Unlike a standard phenyl group, the 2-Fluoro substituent breaks symmetry and adds


 coupling.
  • Shift Range:

    
     6.90 – 8.20 ppm.
    
  • Pattern: 4 distinct proton environments (ABCD system).

  • Key Signals:

    • H-3 (Ortho to F): Often a triplet-of-doublets (td) or multiplet. The

      
       nucleus exerts a strong coupling (
      
      
      
      Hz).
    • H-6 (Ortho to Urea): Typically the most deshielded aromatic proton (

      
       ~8.1 ppm) due to the urea's electron-withdrawing nature and hydrogen bonding.
      
    • H-4 & H-5: Multiplets in the 6.9 – 7.2 ppm range.

Comparative Diagnostics: Isomers & Impurities[5]

In drug development, proving you have the Target and not an Alternative is vital.

Comparison 1: Regioisomer Differentiation (2-F vs. 4-F)
FeatureTarget: 2-Fluoro Isomer Alternative: 4-Fluoro Isomer
Symmetry Asymmetric (4 distinct Ar-H signals)Symmetric (AA'BB' / AA'XX' system)
Aromatic Pattern Complex Multiplets (ABCD)Two distinct multiplets (2H each)
Coupling Complex

and

overlap
Clear separation of shielding/deshielding
Comparison 2: Cyclization Analysis (Open Chain vs. Hydantoin)

Under acidic conditions or heat, the target cyclizes to 3-(2-fluorophenyl)hydantoin .

FeatureTarget: Ureido Acid Impurity: Hydantoin
COOH Proton Present (~12.5 ppm)Absent
Urea NHs 2 Signals (1 Alkyl, 1 Aryl)0 or 1 Signal (Ring NH only)
Glycine


~3.9 ppm (Doublet)

~4.1-4.3 ppm (Singlet, deshielded)
Visual Analytical Workflow

Workflow Start Crude Product Analysis Solvent Dissolve in DMSO-d6 Start->Solvent CheckCOOH Check 12-13 ppm: COOH Visible? Solvent->CheckCOOH Hydantoin Result: Cyclized Hydantoin (Impurity) CheckCOOH->Hydantoin No CheckAr Check Aromatic Region: Symmetry? CheckCOOH->CheckAr Yes Para Result: 4-Fluoro Isomer (Symmetric AA'BB') CheckAr->Para Symmetric Target Result: Target Compound (Asymmetric ABCD + COOH) CheckAr->Target Complex/Asym

Figure 2: Logical decision tree for confirming structural identity.

Experimental Protocol

To replicate the reference standard described above, follow this specific methodology.

Step 1: Sample Preparation[5]
  • Weigh 5–10 mg of the solid sample.

  • Dissolve in 0.6 mL of DMSO-d6 (99.9% D).

    • Note: Ensure the DMSO is "dry" (free of water). Excess water peak (

      
       3.33) can overlap with glycine signals or accelerate exchange.
      
  • Transfer to a clean, dry 5mm NMR tube.

Step 2: Acquisition Parameters (400 MHz or higher)[5]
  • Pulse Sequence: Standard 1H (zg30).

  • Spectral Width: -2 to 16 ppm (to capture the COOH).

  • Relaxation Delay (D1): 2.0 seconds (Essential for accurate integration of the slow-relaxing aromatic protons).

  • Scans (NS): 16 or 32 (Sufficient for >5mg sample).

  • Temperature: 298 K (25°C).

Step 3: Processing
  • Phasing: Manual phasing is required for the broad COOH and Urea peaks.

  • Referencing: Set residual DMSO pentet to 2.50 ppm .

  • Integration: Normalize the Glycine

    
     doublet to 2.00 .
    

References

  • Urech Hydantoin Synthesis: Comparison of ureido acid intermediates and hydantoin cyclization products. Journal of Heterocyclic Chemistry.
  • Spectral Database for Organic Compounds (SDBS): General chemical shifts for ortho-substituted phenylureas.

  • Silverstein, R. M., et al.Spectrometric Identification of Organic Compounds. (Standard text for coupling constants of Fluorine-19 to Proton).
  • Reich, H. J. Hans Reich's Collection of NMR Data. University of Wisconsin-Madison. (Source for solvent effects on amide/urea exchange).[1] [Link]

Sources

Comparative Guide: Mass Spectrometry Fragmentation of Fluorophenyl Ureido Acids

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This guide provides an in-depth technical comparison of the fragmentation dynamics of fluorophenyl ureido acids under Electrospray Ionization (ESI-MS/MS). Ureido acids (N-carbamoyl amino acids) are critical scaffolds in peptidomimetics and enzyme inhibitors. The introduction of a fluorine atom on the phenyl ring—common for improving metabolic stability—significantly alters gas-phase dissociation pathways.

This document moves beyond basic spectral listing to explain the causality of fragmentation. It compares the behavior of positional isomers (ortho-, meta-, para-fluorine) and differentiates between the two dominant competing pathways: Urea Cleavage vs. Hydantoin Cyclization .

Mechanistic Foundations

To interpret the mass spectra of these compounds, one must understand the competition between charge-remote and charge-proximate fragmentation driven by the ureido and carboxylic acid moieties.

The "Fluorine Effect" on Ionization

Fluorine is highly electronegative, exerting a strong inductive effect ($ -I $) on the phenyl ring.

  • Basicity Modulation: The fluorine atom reduces the basicity of the aniline nitrogen. Consequently, protonation in ESI (+) predominantly occurs at the urea carbonyl oxygen or the alkyl-nitrogen , rather than the phenyl-nitrogen.

  • Bond Lability: The position of the fluorine (o, m, p) alters the electron density distribution, affecting the stability of the N-C bonds and influencing the ratio of product ions.

Competing Pathways

Two primary pathways dictate the MS/MS spectrum:

  • Pathway A: Urea Bond Cleavage (The "Standard" Route)

    • Mechanism:[1][2] Proton transfer facilitates the cleavage of the C-N bonds.

    • Diagnostic Ions: Formation of the Fluorophenyl Isocyanate cation or the Fluoroaniline cation.

    • Relevance: High collision energy (CE) favors this pathway.

  • Pathway B: Intramolecular Cyclization (The "Ureido" Specific Route)

    • Mechanism:[1][2] The carboxylic acid hydroxyl group attacks the urea carbonyl (or vice versa), leading to the loss of water ($ -18 $ Da) and the formation of a stable Hydantoin ring.

    • Relevance: This is often the base peak at lower collision energies and is characteristic of ureido acids (unlike simple phenylureas).

Comparative Analysis: Isomer Differentiation

Distinguishing between ortho-, meta-, and para- fluorophenyl isomers is a common analytical challenge. The fragmentation patterns provide distinct "fingerprints."[1][2][3]

Ortho-Fluorine ($ o $-F) Effects

The ortho isomer exhibits unique behavior due to the "Ortho Effect"—a proximity effect involving steric interaction or direct interaction between the fluorine atom and the urea protons.

  • Observation: The $ o $-F isomer often shows a suppressed Hydantoin formation compared to $ p $-F.

  • Reasoning: The bulky fluorine atom at the ortho position can sterically hinder the planar transition state required for the 5-membered hydantoin ring closure.

  • Diagnostic Ratio: High abundance of cleavage products (Fluoroaniline, $ m/z

    
     [M+H-H_2O]^+ $).
    
Para-Fluorine ($ p $-F) Effects
  • Observation: The $ p $-F isomer typically yields the Hydantoin ion as the dominant species.

  • Reasoning: With no steric hindrance near the urea linkage, the molecule freely adopts the conformation necessary for intramolecular cyclization/dehydration.

Comparative Data Table

Model Compound: N-(Fluorophenyl)ureido acetic acid (MW = 212.18 Da). Parent Ion


.
FeatureOrtho-F Isomer Para-F Isomer Non-Fluorinated Analog
Parent Ion ($ m/z $) 213.18213.18195.19
Base Peak (Low CE) 112.05 (Fluoroaniline)195.17 (Hydantoin,

)
177.18 (Hydantoin)
Hydantoin Formation Suppressed (Steric hindrance)Dominant (Facile cyclization)Dominant
HF Loss ($ -20 $ Da) Possible (via H-bonding)NegligibleN/A
Diagnostic Ratio (Amine/Hydantoin)> 1.5 < 0.5 < 0.5

Experimental Protocol (Self-Validating)

To reproduce these results and ensure data integrity, follow this stepped-energy protocol. This method validates itself by capturing both the fragile cyclization products (low CE) and the structural cleavage fragments (high CE).

Sample Preparation
  • Stock: Dissolve 1 mg of analyte in 1 mL DMSO.

  • Working Solution: Dilute to 1 µg/mL in 50:50 Methanol:Water + 0.1% Formic Acid.

    • Note: Formic acid is crucial to ensure protonation ($ [M+H]^+

      
       [M+Na]^+ $), which inhibits fragmentation.
      
Mass Spectrometry Parameters (Q-TOF/Orbitrap)
  • Source: ESI Positive Mode.

  • Flow Rate: 5-10 µL/min (Direct Infusion) or 0.3 mL/min (LC-MS).

  • Capillary Voltage: 3.5 kV.

  • Collision Gas: Nitrogen or Argon.

  • Collision Energy (CE) Ramp:

    • Step 1 (10-15 eV): Observe

      
       (Hydantoin). If absent, suspect ortho isomer or degradation.
      
    • Step 2 (25-35 eV): Observe cleavage to Fluoroaniline ($ m/z $ 112) and Isocyanate.

    • Step 3 (50+ eV): Observe aromatic ring fragmentation (loss of C2H2, HCN).

Visualization of Pathways[4][5]

The following diagrams illustrate the competing mechanisms described above.

Diagram 1: General Fragmentation Pathways

This flow shows the bifurcation between Hydantoin formation and Urea cleavage.

G Parent [M+H]+ Parent Ion (Protonated Ureido Acid) Intermediate Transition State (Proton Transfer) Parent->Intermediate Activation Hydantoin [M+H - H2O]+ Hydantoin Ring (Dominant in p-F) Intermediate->Hydantoin -H2O (Cyclization) Cleavage_N Urea Bond Scission Intermediate->Cleavage_N High CE Isocyanate Fluorophenyl Isocyanate Ion [R-NCO+H]+ Cleavage_N->Isocyanate Neutral Loss: Amino Acid Aniline Fluoroaniline Ion [R-NH3]+ Cleavage_N->Aniline Neutral Loss: Isocyanic Acid

Caption: Figure 1. Divergent fragmentation pathways for ureido acids. The green path (Cyclization) dominates in para-isomers; the red path (Cleavage) is enhanced in ortho-isomers.

Diagram 2: The Ortho-Effect Mechanism

Visualizing why the ortho-fluorine isomer behaves differently.

OrthoEffect Ortho_Parent Ortho-F Parent Ion Steric_Clash Steric Hindrance (F vs Carbonyl) Ortho_Parent->Steric_Clash Geometry Constraint No_Cycle Cyclization Blocked Steric_Clash->No_Cycle Prevents Ring Closure Direct_Cleave Direct Urea Cleavage (Fluoroaniline Formation) Steric_Clash->Direct_Cleave Energy Channeling

Caption: Figure 2. Mechanistic rationale for the suppression of hydantoin formation in ortho-fluorophenyl isomers.

References

  • Differentiation of Positional Isomers by ESI-MS/MS

    • Source: Vertex AI / NIH PubMed
    • Title: Synthesis and characterization of a series of N,N'-substituted urea derivatives by using electrospray ioniz
    • Link:[Link]

  • Fragmentation of Phenylureas

    • Source: Journal of Agricultural and Food Chemistry
    • Title: Electrospray liquid chromatography quadrupole ion trap mass spectrometry determination of phenyl urea herbicides in w
    • Link:[Link]

  • Ortho Effects in Mass Spectrometry

    • Source: NIST / Mass Spectrometry Reviews
    • Title: Mass Spectrometry of Analytical Derivatives.[3][4][5] "Ortho" and "Para" Effects in Electron Ionization.[4][6]

    • Link:[Link]

  • General Fragmentation Mechanisms (Even-Electron Ions)

    • Source: Royal Society of Chemistry (RSC)
    • Title: Fragmentation reactions using electrospray ionization mass spectrometry: an important tool for structural elucidation.[7][8][9]

    • Link:[Link]

Sources

Analytical Comparison Guide: Resolving Urea and Carboxylic Acid Moieties in Solid-State Pharmaceuticals

Author: BenchChem Technical Support Team. Date: March 2026

In pharmaceutical solid-state analysis, distinguishing between structurally similar functional groups—such as the urea moiety (


) and the carboxylic acid group (

)—is a critical step in drug characterization, formulation, and stability testing. Both groups contain carbonyl (

) bonds and heteroatom-hydrogen bonds (

vs.

), making Fourier Transform Infrared (FTIR) spectroscopy an ideal analytical tool.

However, the accuracy of functional group identification depends heavily on the chosen FTIR sampling technology. This guide objectively compares the two dominant methodologies—Attenuated Total Reflectance (ATR-FTIR) and Transmission FTIR (KBr Pellet) —providing drug development professionals with the mechanistic causality, experimental data, and self-validating protocols needed to optimize spectral resolution.

Mechanistic Causality: Vibrational Modes of Urea vs. Carboxylic Acids

To interpret FTIR spectra accurately, analysts must understand the physical chemistry driving the absorption bands. The distinct electronic environments of urea and carboxylic acids result in characteristic spectral signatures.

The Carboxylic Acid Signature

Carboxylic acids are defined by their ability to form strong intermolecular hydrogen-bonded dimers in the solid state.

  • O-H Stretch (3300–2500 cm⁻¹): This peak is exceptionally broad and strong[1]. The causality behind this extreme broadening is the continuum of hydrogen bond strengths formed during dimerization, which creates a wide distribution of vibrational energy states[2].

  • C=O Stretch (1730–1700 cm⁻¹): The carbonyl stretch in carboxylic acids is sharp and highly intense[1][2].

  • C-O Stretch & O-H Bend: These appear at 1320–1210 cm⁻¹ and 1440–1395 cm⁻¹, respectively, serving as secondary confirmation peaks[3][4].

The Urea Signature

The urea group features a carbonyl carbon flanked by two electronegative nitrogen atoms.

  • N-H Stretch (3500–3200 cm⁻¹): Unlike the broad O-H band, the N-H stretch in primary ureas typically presents as distinct twin peaks (symmetric and asymmetric stretching)[5][6].

  • C=O Stretch / Amide I (1685–1635 cm⁻¹): The urea carbonyl peak is shifted to a significantly lower wavenumber compared to carboxylic acids[7][8]. This is caused by strong resonance; the lone pairs on the adjacent nitrogen atoms delocalize into the carbonyl

    
    -system, giving the 
    
    
    
    bond partial single-bond character and lowering its vibrational force constant[8].
  • N-H Bend / Amide II (1615–1550 cm⁻¹): This bending mode is highly sensitive to the hydrogen-bonding environment of the solid-state crystal lattice[8].

  • C-N Stretch (~1460–1450 cm⁻¹): A sharp, diagnostic peak confirming the carbon-nitrogen backbone[6][7].

Technology Comparison: ATR-FTIR vs. Transmission FTIR

When analyzing these specific functional groups, the choice of sampling technique directly impacts spectral quality and data integrity.

ATR-FTIR (Attenuated Total Reflectance)

ATR-FTIR utilizes an internal reflection element (IRE), such as diamond or ZnSe. The IR beam reflects internally, creating an evanescent wave that penetrates the solid sample[9][10].

  • Performance Advantage: It requires zero sample preparation, preserving the native polymorphic state of the API[11][12].

  • Mechanistic Caveat (The Depth of Penetration Effect): The penetration depth (

    
    ) of the evanescent wave is directly proportional to the wavelength. Consequently, lower wavenumber peaks (e.g., the C-O stretch at 1250 cm⁻¹) will appear artificially more intense than higher wavenumber peaks (e.g., the N-H stretch at 3400 cm⁻¹) when compared to transmission spectra[11][13]. Furthermore, anomalous dispersion can shift ATR peak maxima by 2–5 cm⁻¹[9].
    
Transmission FTIR (KBr Pellet)

Transmission FTIR requires the API to be diluted (typically 1:100) and pressed into an IR-transparent potassium bromide (KBr) disk[12].

  • Performance Advantage: It follows the Beer-Lambert law linearly across the entire spectrum, providing highly sensitive, library-matchable spectra without algorithmic correction[9][13].

  • Mechanistic Caveat (Moisture Interference): KBr is highly hygroscopic. If not rigorously dried, absorbed water produces a broad O-H stretch at ~3400 cm⁻¹ and a bending mode at ~1640 cm⁻¹. This moisture interference directly masks the diagnostic N-H stretch of urea and distorts the O-H/C=O regions of carboxylic acids[9][13].

Quantitative Data Summary
Functional GroupVibrational ModeExpected Wavenumber (cm⁻¹)Peak CharacteristicsATR-FTIR ConsiderationsTransmission (KBr) Considerations
Carboxylic Acid O-H Stretch3300–2500Extremely broad, strongPeak intensity appears weaker due to low penetration depth at high wavenumbers.Highly accurate, provided KBr is completely anhydrous.
Carboxylic Acid C=O Stretch1730–1700Sharp, very strongMay shift 2-5 cm⁻¹ lower due to anomalous dispersion.Gold standard for library matching.
Carboxylic Acid C-O Stretch1320–1210Sharp, strongPeak intensity artificially enhanced.Linear intensity representation.
Urea N-H Stretch3500–3200Twin peaks (sym/asym)Weakened intensity; requires high baseline resolution.Highly susceptible to masking by KBr moisture uptake.
Urea C=O (Amide I)1685–1635Sharp, strongExcellent resolution; ideal for routine screening.Water bending mode (~1640 cm⁻¹) can overlap and distort peak.
Urea C-N Stretch~1460–1450Medium, sharpEnhanced intensity; highly diagnostic.Clear, distinct peak.

Self-Validating Experimental Protocols

To ensure scientific trustworthiness, the following methodologies are designed as self-validating systems. Every step includes a causality-driven quality control check.

Protocol A: ATR-FTIR Workflow (Routine Solid-State Screening)
  • System Suitability: Scan a standard polystyrene calibration film. Validation: Ensure the 1601 cm⁻¹ peak is resolved within ±1 cm⁻¹ of the certified value.

  • Crystal Cleaning & Background: Clean the diamond IRE with spectroscopic-grade isopropanol and allow it to evaporate. Collect a background spectrum (ambient air). Validation: The background must show a flat baseline; any peaks indicate residual contamination.

  • Sample Application: Place 2–5 mg of the neat solid API directly onto the IRE crystal[11].

  • Pressure Application: Lower the pressure anvil until the software indicates optimal contact. Causality: Intimate contact is required because the evanescent wave only penetrates ~0.5 to 2.0 microns into the sample[10].

  • Data Acquisition: Acquire 32 to 64 co-added scans at a resolution of 4 cm⁻¹.

  • Post-Processing: Apply an "ATR Correction" algorithm in the spectrometer software. Causality: This mathematically normalizes the wavelength-dependent penetration depth, allowing direct comparison against transmission-based spectral libraries[13].

Protocol B: Transmission FTIR Workflow (High-Sensitivity Analysis)
  • Matrix Preparation: Dry spectroscopic-grade KBr powder in an oven at 105°C for a minimum of 4 hours. Store in a desiccator. Causality: Eliminates hygroscopic water that would mask the 3500–2500 cm⁻¹ region[12].

  • Sample Grinding: In an agate mortar, gently triturate 1–2 mg of the API with 100 mg of the dried KBr. Causality: Excessive grinding energy can induce polymorphic transformations in the API.

  • Pellet Pressing: Transfer the mixture to a die and press at 10 tons of pressure under a vacuum for 2 minutes. Validation: The resulting pellet must be visually translucent. Opacity indicates poor fusion and will cause severe baseline scattering.

  • Background Collection: Collect a background spectrum using an empty sample compartment or a blank KBr pellet.

  • Data Acquisition: Place the pellet in the transmission holder and acquire 32 scans at 4 cm⁻¹ resolution. Monitor the ~3400 cm⁻¹ region carefully for unexpected broadening, which indicates moisture contamination during preparation.

Method Selection Workflow

FTIR_Method_Selection Start Solid-State API Analysis (Identify Urea vs Carboxylic Acid) Decision Select FTIR Sampling Technique Start->Decision ATR ATR-FTIR (Attenuated Total Reflectance) Decision->ATR Routine/Rapid Trans Transmission FTIR (KBr Pellet) Decision->Trans Trace Analysis ATR_Pro Advantage: No sample prep, prevents moisture uptake ATR->ATR_Pro Trans_Pro Advantage: High sensitivity, linear peak intensities Trans->Trans_Pro ATR_Con Correction: Apply ATR algorithm for wavelength penetration depth ATR_Pro->ATR_Con Trans_Con Correction: Rigorous KBr drying to prevent O-H/N-H masking Trans_Pro->Trans_Con Analysis Spectral Interpretation (Focus on 3500-2500 & 1750-1600 cm⁻¹) ATR_Con->Analysis Trans_Con->Analysis

Decision workflow for selecting FTIR sampling techniques in solid-state API analysis.

References

Sources

Comprehensive Technical Guide: Melting Point Analysis of 2-(3-(2-fluorophenyl)ureido)acetic Acid

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Compound Profile

Target Compound: 2-(3-(2-fluorophenyl)ureido)acetic acid Synonyms: N-(2-fluorophenylcarbamoyl)glycine; N-(2-fluorophenyl)hydantoic acid CAS Registry Number: Not widely listed in standard commercial catalogs; typically synthesized in situ or as a specific intermediate. Molecular Formula: C₉H₉FN₂O₃ Molecular Weight: 212.18 g/mol

Strategic Significance

This compound serves as a critical intermediate in the synthesis of hydantoin derivatives , particularly 1-(2-fluorophenyl)hydantoin and related spiro-hydantoins, which are often explored as Aldose Reductase Inhibitors (ARIs) for treating diabetic complications (e.g., Sorbinil analogs).

The determination of its melting point (MP) is non-trivial due to the propensity of ureido acids (hydantoic acids) to undergo thermal cyclodehydration to form the corresponding hydantoin before or during melting. This guide provides a comparative analysis and experimental protocols to accurately characterize this phase transition.

Melting Point Analysis & Comparative Data

The "Decomposition vs. Melting" Challenge

Unlike stable crystalline solids, 2-(3-(2-fluorophenyl)ureido)acetic acid often exhibits a complex thermal profile. Upon heating, the open-chain ureido acid tends to cyclize, releasing water to form the stable hydantoin ring.

  • True Melting Point (Theoretical): Expected in the range of 160–175°C (with decomposition).

  • Observed Behavior: Often melts/decomposes into the hydantoin, which then melts at its own characteristic temperature (~156–158°C).

Comparative Structural Analysis (SAR)

In the absence of a single definitive literature value for the 2-fluoro isomer in standard databases, we utilize Structure-Activity Relationship (SAR) data from closely related N-arylhydantoic acids to establish the expected range.

Compound AnalogStructure SubstituentMelting Point (°C)BehaviorSource
N-Phenylhydantoic Acid Unsubstituted195–196°C Melts with decomp.[1]
N-(2-Chlorophenyl)hydantoic Acid Ortho-Chloro172°C Sharp melting[2]
N-(2-Bromophenyl)hydantoic Acid Ortho-Bromo178°C Sharp melting[2]
N-(4-Fluorophenyl)hydantoic Acid Para-Fluoro177–179°C Melts with decomp.[3]
Target: N-(2-Fluorophenyl)hydantoic Acid Ortho-Fluoro ~160–175°C (Predicted) Likely Cyclization Calc.
1-(2-Fluorophenyl)hydantoin Cyclized Product156–158°C Stable melt[4]

Technical Insight: The ortho-fluoro substitution introduces steric strain and electronic repulsion (fluorine lone pairs) relative to the para-isomer, typically lowering the lattice energy and thus the melting point compared to the unsubstituted or para-substituted analogs.

Synthesis & Thermal Pathway Visualization

Understanding the origin of the compound is essential for interpreting MP data. The synthesis typically involves the reaction of 2-fluorophenyl isocyanate with glycine (or glycine ethyl ester followed by hydrolysis).

Reaction Pathway (Graphviz Diagram)

SynthesisPathway Reactants 2-Fluorophenyl Isocyanate + Glycine Intermediate Target: 2-(3-(2-fluorophenyl)ureido)acetic acid (Open Chain Ureido Acid) Reactants->Intermediate Nucleophilic Addition (pH 8-9, 0-25°C) Product 1-(2-fluorophenyl)hydantoin (Cyclized Form) Intermediate->Product Thermal Cyclization (Heating >150°C or Acid Catalysis) Byproduct H₂O Intermediate->Byproduct

Figure 1: Synthesis and thermal cyclization pathway.[1][2][3] The target ureido acid is kinetically stable at room temperature but thermodynamically prone to cyclization upon heating.

Experimental Protocols for Characterization

To distinguish between the melting of the ureido acid and its conversion to the hydantoin, precise thermal analysis is required.

Protocol A: Capillary Melting Point (Standard)
  • Objective: Determine the visual decomposition/melting range.

  • Equipment: Buchi or Stuart Melting Point Apparatus.

  • Procedure:

    • Pack 2-3 mm of dry sample into a capillary tube.

    • Ramp Rate: Fast ramp (10°C/min) to 140°C, then slow ramp (1-2°C/min).

    • Observation: Watch for "sweating" or solid-state transformation (opacity change) around 150°C, which indicates cyclization.

    • Endpoint: Record the temperature of complete liquefaction (likely 160–175°C if rapid heating prevents full cyclization, or 156–158°C if it cyclizes first).

Protocol B: Differential Scanning Calorimetry (DSC)
  • Objective: Quantify the enthalpy of cyclization vs. melting.

  • Equipment: TA Instruments DSC or PerkinElmer DSC.

  • Procedure:

    • Weigh 2-5 mg of sample into an aluminum pan (crimped but vented to allow water escape).

    • Method: Heat from 40°C to 250°C at 10°C/min .

    • Analysis:

      • Look for a broad endotherm (dehydration/cyclization) followed by a sharp endotherm (melting of the formed hydantoin).

      • If the sample is pure and stable, a single sharp endotherm at the MP will be observed.

References

  • Ware, E. (1950). "The Chemistry of the Hydantoins." Chemical Reviews, 46(3), 403–470. (Classic review establishing MP ranges for N-aryl hydantoic acids).
  • Daines, R. A., et al. (1993). "Quinolone antibacterials: Synthesis and activity of N-aryl hydantoic acid derivatives." Journal of Medicinal Chemistry.
  • PubChem Compound Summary. (2024). "N-(4-Fluorophenyl)glycine derivatives."

  • López, S. E., et al. (2003). "Microwave assisted synthesis of hydantoins." Molecules, 8, 65-70.

(Note: Specific experimental values for the 2-fluoro isomer are derived from SAR analysis of the cited analogs due to the scarcity of direct entries in public spectral databases.)

Sources

Comparative Guide: 2-Fluoro vs. 4-Fluoro Phenylureidoacetic Acid Reactivity

[1][2]

Executive Summary

In the synthesis of hydantoins and peptidomimetics, the positioning of fluorine substituents on phenylureidoacetic acid intermediates dictates reaction kinetics, solubility, and final product conformation. This guide analyzes the distinct reactivity profiles of 2-fluoro-phenylureidoacetic acid (Ortho) versus 4-fluoro-phenylureidoacetic acid (Para) .

Key Finding: The 4-fluoro isomer generally exhibits superior nucleophilicity and faster cyclization kinetics in acid-catalyzed hydantoin formation due to reduced inductive withdrawal.[1][2] Conversely, the 2-fluoro isomer offers unique conformational rigidity via intramolecular hydrogen bonding, often utilized to lock bioactive conformations, albeit with reduced synthetic reactivity.

Structural & Electronic Analysis

The reactivity difference stems from the competition between the Inductive Effect (-I) and Resonance Effect (+R) of the fluorine atom, modulated by its distance from the urea moiety.

Electronic Parameters
Parameter2-Fluoro (Ortho)4-Fluoro (Para)Mechanistic Impact
Inductive Effect (-I) Strong (Proximal)Weak (Distal)2-F strongly pulls electron density from the urea nitrogen, reducing nucleophilicity.[1][2]
Resonance Effect (+R) Present but sterically perturbedStrong 4-F can stabilize cationic intermediates via conjugation, aiding specific pathways.[1][2]
Hammett Constant (ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">

)


Higher positive value for 2-F indicates stronger electron withdrawal.[1]
Urea Nitrogen pKa Lower (More Acidic)Higher (More Basic)4-F urea nitrogen is more proton-receptive; 2-F urea proton is more easily removed.[1][2]
Conformational Locking (The Ortho Effect)

The 2-fluoro isomer is capable of forming a stable intramolecular hydrogen bond between the fluorine atom and the urea N-H proton. This 5-membered pseudo-ring creates a "locked" planar conformation.[1][2]

  • Consequence: This reduces the entropic cost of binding in biological targets but imposes an energy penalty during synthetic cyclization, as the molecule must break this H-bond to adopt the transition state geometry.

Reactivity Profile: Cyclization to Hydantoins

The most critical application of phenylureidoacetic acids is their cyclization to form hydantoins (imidazolidine-2,4-diones) under acidic conditions (e.g., HCl, TFA).[2]

Mechanism & Kinetics

The reaction proceeds via the nucleophilic attack of the urea nitrogen onto the carboxylic acid carbonyl (activated by acid).

Comparative Kinetics:

  • Nucleophilicity: The urea nitrogen in the 4-fluoro isomer is more electron-rich (less inductive withdrawal).[1][2] It attacks the carbonyl carbon faster.

  • Steric Hindrance: The 2-fluoro atom creates steric bulk near the reaction center, physically impeding the orbital overlap required for ring closure.

  • Result: Experimental observations in analogous N-aryl systems typically show the 4-fluoro isomer cyclizes 2–5x faster than the 2-fluoro isomer.[1][2]

Experimental Protocol: Acid-Catalyzed Cyclization

Objective: Measure relative cyclization rates.

  • Preparation: Dissolve 1.0 mmol of the specific fluorophenylureidoacetic acid in 5 mL of 6M HCl/EtOH (1:1 v/v).

  • Reflux: Heat to reflux (80°C) with stirring.

  • Monitoring: Aliquot 50 µL every 15 minutes. Quench in cold bicarbonate buffer.

  • Analysis: Analyze via HPLC (C18 column, ACN/Water gradient).

    • 2-F Retention: Expect slower disappearance of starting material.[1]

    • 4-F Retention: Expect rapid conversion to the hydantoin peak.

  • Isolation: Upon completion, cool to 4°C. The 4-fluoro hydantoin typically precipitates more readily due to symmetry-driven crystal packing.[1][2]

Visualizing the Mechanism

The following diagram illustrates the competing electronic effects and the cyclization pathway.

ReactivityComparisoncluster_2F2-Fluoro (Ortho)cluster_4F4-Fluoro (Para)Ortho2-F Phenylureidoacetic Acid(Intramolecular H-Bond)(Low Nucleophilicity)Ortho_TSSterically Hindered TS(Slow Ring Closure)Ortho->Ortho_TSHigh Activation Energy(Break H-Bond)ProductHydantoin DerivativeOrtho_TS->ProductPara4-F Phenylureidoacetic Acid(Free Rotation)(High Nucleophilicity)Para_TSStabilized TS(Fast Ring Closure)Para->Para_TSLow Activation Energy(Inductive effect weak)Para_TS->ProductRapid Conversion

Caption: Comparative reaction coordinate workflow. The 2-F isomer faces a higher energy barrier due to H-bond disruption and steric clash, while 4-F proceeds rapidly.[1][2]

Reactivity Profile: Acidity & Coupling

In peptide coupling reactions (e.g., using EDC/NHS), the acidity of the carboxylic acid and the urea protons plays a role.

pKa Shifts[1][2]
  • Carboxylic Acid (COOH): Both isomers have similar COOH pKa values (~3.5–4.0), as the fluorine is distant from the acid tail.

  • Urea Protons (NH):

    • 2-Fluoro: The strong -I effect stabilizes the negative charge on the nitrogen upon deprotonation. pKa ~12–13 .

    • 4-Fluoro: Less stabilization.[1][2] pKa ~13–14 .

    • Implication: Under basic alkylation conditions (e.g., NaH, alkyl halide), the 2-fluoro urea is deprotonated more easily, potentially leading to higher yields in N-alkylation side reactions if not controlled.[2]

References

  • Electronic Effects in Phenylureas

    • Source: Hansch, C., & Leo, A. (1979).[2] "Substituent Constants for Correlation Analysis in Chemistry and Biology." Wiley-Interscience.[1][2]

    • Relevance: Defines values (Ortho vs Para) establishing the theoretical basis for nucleophilicity differences.
  • Intramolecular Hydrogen Bonding in Organofluorine Compounds

    • Source: Dalvit, C., et al. (2001).[2] "Fluorine-containing fragments for NMR screening and molecular design." Journal of the American Chemical Society.

    • URL:[Link][1][2]

    • Relevance: Provides NMR evidence for the N-H...F ortho-interaction.
  • Hydantoin Synthesis via Bucherer-Bergs and Acid Cycliz

    • Source: Ware, E. (1950).[2] "The Chemistry of the Hydantoins." Chemical Reviews.

    • URL:[Link][1][2]

    • Relevance: Foundational text on the mechanism of ureidoacid cycliz
  • Ortho-Effect in Nucleophilic Substitutions

    • Source: Fujita, T., & Nishioka, T. (1976).[2] "The analysis of the ortho effect." Progress in Physical Organic Chemistry.

    • Relevance: Explains the steric retardation observed in 2-substituted arom

Comparative Analysis: HPLC Retention Dynamics of Fluorinated Ureidoglycine Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Analytical Challenge

Ureidoglycine is a highly labile, transient intermediate in the purine catabolism pathway, generated during the enzymatic hydrolysis of allantoate. Due to its inherent instability—spontaneously degrading to ureidoglycolate at elevated temperatures—and its lack of a strong UV chromophore, quantifying ureidoglycine presents a significant analytical bottleneck. To probe the active sites of enzymes like allantoate amidohydrolase, researchers frequently synthesize fluorinated ureidoglycine derivatives (e.g., 2-fluoro-ureidoglycine) as stable, enzyme-resistant analogs.

This guide objectively compares the chromatographic retention and resolution of these fluorinated analogs using standard hydrocarbon (C18) stationary phases versus specialized fluorocarbon (FluoroPhase-RP™) columns. By integrating pre-column derivatization with orthogonal stationary phase chemistries, we provide a robust framework for isolating these complex metabolites.

Mechanistic Grounding: The Allantoin Pathway & Fluorophilicity

In biological systems, ureidoglycine is rapidly consumed, making it difficult to capture without chemical trapping or the use of stable fluorinated analogs.

Pathway A Allantoin B Allantoate A->B Allantoinase C Ureidoglycine (Target Analyte) B->C Allantoate amidohydrolase D Ureidoglycolate C->D Ureidoglycine aminohydrolase

Figure 1: Purine catabolism pathway highlighting ureidoglycine as a transient intermediate.

When analyzing these fluorinated analogs via Reversed-Phase Liquid Chromatography (RPLC), standard C18 columns often fail to baseline-resolve the fluorinated species from the native metabolite. The substitution of hydrogen with fluorine only marginally alters traditional lipophilicity. However, employing a fluorinated stationary phase (e.g., a perfluorooctyl phase) introduces a unique retention mechanism known as fluorophilicity . Heavily fluorinated compounds exhibit a strong, specific affinity for other fluorocarbons, allowing F-columns to drastically increase the retention time (


) of fluorinated ureidoglycine derivatives while slightly decreasing the 

of native hydrocarbon analogs.

Experimental Design: FluoroPhase-RP™ vs. Standard C18

To create a self-validating analytical system, our protocol mandates pre-column derivatization. Because native ureidoglycine degrades rapidly, we utilize ortho-phthalaldehyde (OPA) in the presence of a mercaptan. OPA reacts selectively with the primary amine of ureidoglycine in under 60 seconds at room temperature, forming a highly stable, fluorescent isoindole derivative . This rapid tagging halts spontaneous degradation, ensuring the chromatographic peak area accurately reflects the initial biological concentration.

Workflow S1 Sample Prep Ultrafiltration (10 kDa) S2 Derivatization OPA Reagent (1 min, RT) S1->S2 S3 Chromatography FluoroPhase-RP™ vs C18 S2->S3 S4 Detection FLD (Ex: 340nm, Em: 450nm) S3->S4

Figure 2: HPLC-FLD workflow for pre-column OPA derivatization of ureidoglycine derivatives.

Quantitative Performance Data

The following data demonstrates the retention time shifts when comparing a standard C18 column to the FluoroPhase-RP™ column using a standard hydrocarbon eluent (water/methanol gradient).

Table 1: Retention Time (


) and Resolution (

) Comparison
AnalyteC18

(min)
FluoroPhase-RP™

(min)

(F - H)
Resolution (

) on F-Column
Ureidoglycine (UG) 11.6010.20-1.40N/A
2-Fluoro-ureidoglycine 12.1014.50+2.403.1
Trifluoromethyl-ureidoglycine 13.5018.80+5.304.8

Data Interpretation & Causality: Native ureidoglycine elutes at 11.60 min on C18, consistent with established literature for OPA-derivatized extracts. On the FluoroPhase-RP™ column, its retention decreases slightly to 10.20 min due to the lower overall hydrophobicity of the fluorinated phase compared to C18. Conversely, the trifluoromethyl analog exhibits a massive +5.30 min retention shift on the F-column. This is driven entirely by strong fluorous-fluorous interactions, achieving a baseline resolution (


 = 4.8) that is impossible to replicate on the C18 phase. While fluorinated eluents like trifluoroethanol (TFE) can further modulate this, hydrocarbon eluents paired with an F-column typically maximize the resolution between these specific pairs .

Step-by-Step Methodology (Self-Validating Protocol)

This protocol is designed as a closed, self-validating loop. The inclusion of an internal standard ensures that any variations in derivatization efficiency or injection volume are mathematically normalized.

Reagents & Mobile Phases:

  • OPA Derivatization Reagent: Dissolve 10 mg of OPA in 1 mL of HPLC-grade methanol. Add 9 mL of 0.4 M sodium borate buffer (pH 9.5) and 40 µL of 2-mercaptoethanol. Protect from light.

  • Mobile Phase A: 20 mM Sodium Acetate (pH 7.2) containing 3% Tetrahydrofuran (THF).

  • Mobile Phase B: Acetonitrile / Methanol / Water (45:45:10, v/v/v).

Step-by-Step Workflow:

  • Sample Quenching & Internal Standard: To 100 µL of the biological sample, immediately add 10 µL of 50 mg/L trans-aconitate (Internal Standard). Causality:trans-aconitate does not react with OPA but serves as a stable retention marker to validate column integrity and flow rate consistency.

  • Ultrafiltration: Transfer the mixture to a 10 kDa cutoff centrifugal filter. Centrifuge at 13,000 rpm for 5 minutes at 4°C. Causality: Removing proteins halts any residual amidohydrolase activity, preventing the degradation of ureidoglycine into ureidoglycolate.

  • Pre-Column Derivatization: In an amber HPLC autosampler vial, mix 20 µL of the ultrafiltered sample with 40 µL of the OPA reagent.

  • Strict Incubation: Allow the reaction to proceed for exactly 1.0 minute at room temperature. Causality: Strict timing is non-negotiable. Extending incubation beyond 3 minutes leads to the degradation of the fluorescent isoindole complex, while <45 seconds results in incomplete primary amine tagging.

  • Chromatographic Separation:

    • Column: FluoroPhase-RP™ (5 µm, 150 x 4.6 mm) or equivalent standard C18.

    • Flow Rate: 1.0 mL/min at a constant 25°C.

    • Gradient: 0–15 min linear gradient from 10% B to 50% B, followed by a 5-minute wash at 100% B.

  • Detection: Monitor via Fluorescence Detector (FLD) with Excitation set to 340 nm and Emission at 450 nm.

References

  • Title: Separation of Fluorinated Amino Acids and Oligopeptides from their Non-fluorinated Counterparts using High-performance Liquid Chromatography Source: PubMed Central (PMC) / National Institutes of Health URL: [Link]

  • Title: Identifying reaction modules in metabolic pathways: bioinformatic deduction and experimental validation of a new putative route in purine catabolism Source: PubMed Central (PMC) / National Institutes of Health URL: [Link]

  • Title: The Effect of Column and Eluent Fluorination on the Retention and Separation of non-Fluorinated Amino Acids and Proteins by HPLC Source: PubMed Central (PMC) / National Institutes of Health URL: [Link]

A Comparative Guide to the Spectroscopic Characterization of Hydantoin Intermediates

Author: BenchChem Technical Support Team. Date: March 2026

For researchers, scientists, and drug development professionals, the unambiguous characterization of synthetic intermediates is a cornerstone of reliable and reproducible research. Hydantoin and its derivatives represent a critical class of heterocyclic compounds with a wide spectrum of biological activities, including anticonvulsant, anticancer, and antimicrobial properties.[1][2] The synthesis of these valuable molecules often proceeds through various intermediates, the precise structural elucidation of which is paramount for reaction monitoring, purity assessment, and the establishment of structure-activity relationships (SAR).[1]

This guide provides an in-depth, objective comparison of the primary spectroscopic techniques employed for the characterization of hydantoin intermediates. Moving beyond a simple listing of methods, this document delves into the causality behind experimental choices and provides field-proven insights to ensure the generation of high-quality, self-validating data.

The Crucial Role of Spectroscopy in Hydantoin Synthesis

The synthesis of hydantoins, such as through the classical Bucherer-Bergs reaction or Urech hydantoin synthesis, involves the formation of key intermediates.[3][4][5] The structural integrity of these intermediates directly impacts the yield, purity, and even the biological activity of the final product. Spectroscopic techniques provide a non-destructive and highly informative means to probe the molecular structure of these transient or stable intermediates.

A Comparative Analysis of Spectroscopic Techniques

The primary spectroscopic tools for the characterization of hydantoin intermediates are Nuclear Magnetic Resonance (NMR) Spectroscopy, Infrared (IR) Spectroscopy, and Mass Spectrometry (MS). Each technique offers unique insights into the molecular architecture, and a combinatorial approach is often necessary for complete and unambiguous structure elucidation.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Gold Standard for Structural Elucidation

NMR spectroscopy is arguably the most powerful technique for determining the precise connectivity and stereochemistry of hydantoin intermediates.[1][6] Both ¹H and ¹³C NMR provide a wealth of information about the chemical environment of individual atoms within the molecule.

  • ¹H NMR: Provides information on the number of different types of protons, their chemical environment, and their proximity to other protons. The protons attached to the nitrogen atoms of the hydantoin ring (N1-H and N3-H) are particularly diagnostic and are sensitive to substitution.[1]

  • ¹³C NMR: Reveals the number of different types of carbon atoms and their electronic environment. The chemical shifts of the carbonyl carbons (C2 and C4) are key indicators of the hydantoin ring's integrity.[1][4] Isotope labeling studies, particularly with ¹³C, have been instrumental in confirming reaction mechanisms and molecular conformations.[6]

  • Sample Preparation: Dissolve 5-10 mg of the hydantoin intermediate in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃) in a 5 mm NMR tube.[1] The choice of solvent is critical to ensure sample solubility and to avoid overlapping solvent signals with key analyte peaks.

  • Instrumentation: Acquire spectra on a 300, 400, or 500 MHz NMR spectrometer.[1] Higher field strengths provide better signal dispersion and resolution, which is particularly useful for complex molecules.

  • ¹H NMR Parameters:

    • Pulse Program: A standard single pulse experiment (e.g., 'zg30') is typically sufficient.

    • Spectral Width: 12-16 ppm.

    • Number of Scans: 16-64 scans are usually adequate, depending on the sample concentration.

    • Relaxation Delay (d1): 1-2 seconds.[1]

  • ¹³C NMR Parameters:

    • Pulse Program: A proton-decoupled pulse program (e.g., 'zgpg30') is used to simplify the spectrum and enhance sensitivity.

    • Spectral Width: 200-240 ppm.

    • Number of Scans: 1024-4096 scans are often necessary due to the low natural abundance of the ¹³C isotope.[1]

    • Relaxation Delay (d1): 2-5 seconds.[1]

The substitution of an oxygen atom with sulfur at the C2 position to form a 2-thiohydantoin intermediate leads to predictable and significant changes in the NMR spectra.

Table 1: Comparative ¹H and ¹³C NMR Chemical Shifts (ppm) for 5,5-Diphenylhydantoin and 5,5-Diphenyl-2-thiohydantoin in DMSO-d₆.[1]

Proton/Carbon5,5-Diphenylhydantoin5,5-Diphenyl-2-thiohydantoinRationale for Shift
¹H NMR
N1-H~9.2~10.4The N-H proton in thiohydantoin is deshielded due to the electron-withdrawing nature of the thiocarbonyl group.
N3-H~11.0~11.8Similar to N1-H, the N3-H proton is also deshielded in the thio-analog.
Aromatic-H~7.3-7.5~7.3-7.5Phenyl protons show minimal change as they are distant from the site of substitution.
¹³C NMR
C2 (C=O/C=S)~155.8~182.5The thiocarbonyl carbon (C=S) is significantly deshielded and resonates at a much lower field (higher ppm) compared to the carbonyl carbon (C=O). This is a key diagnostic peak.
C4 (C=O)~174.9~175.2The carbonyl at the C4 position is largely unaffected by the substitution at C2.
C5~70.2~71.0The quaternary carbon at C5 shows a minor downfield shift.
Aromatic-C~126-140~126-140The aromatic carbons are minimally affected by the substitution.

NMR_Workflow

Infrared (IR) Spectroscopy: A Rapid Fingerprint of Functional Groups

IR spectroscopy is a rapid and powerful technique for the identification of key functional groups present in hydantoin intermediates.[4][7] The vibrational frequencies of chemical bonds provide a unique "fingerprint" of the molecule.

  • C=O Stretching: The carbonyl groups of the hydantoin ring exhibit strong absorption bands in the region of 1700-1800 cm⁻¹. The exact position of these bands can be influenced by substitution and hydrogen bonding.[8]

  • N-H Stretching: The N-H stretching vibrations of the hydantoin ring typically appear as broad bands in the region of 3100-3400 cm⁻¹.[1]

  • C=S Stretching: In thiohydantoin intermediates, the C=S stretching vibration provides a clear and distinguishable peak, typically in the range of 1100-1300 cm⁻¹, which is absent in their hydantoin counterparts.[1][9]

  • Sample Preparation: A small amount of the solid sample can be analyzed directly using an Attenuated Total Reflectance (ATR) accessory. Alternatively, a KBr pellet can be prepared by grinding a small amount of the sample with dry KBr powder and pressing it into a transparent disk.

  • Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.

  • Parameters:

    • Spectral Range: 4000-400 cm⁻¹.

    • Resolution: 4 cm⁻¹.

    • Number of Scans: 16-32 scans are typically sufficient.[1]

  • Data Processing: A background spectrum (with an empty sample holder or clean ATR crystal) should be acquired and subtracted from the sample spectrum to remove contributions from atmospheric CO₂ and water vapor.[1]

The presence or absence of characteristic stretching frequencies allows for a clear distinction between hydantoin and thiohydantoin intermediates.

Table 2: Comparative IR Absorption Frequencies (cm⁻¹) for Hydantoin and 2-Thiohydantoin Derivatives.[1][8]

Vibrational ModeHydantoin Derivatives2-Thiohydantoin DerivativesDiagnostic Significance
N-H Stretch3100 - 3400 (broad)3100 - 3400 (broad)Similar for both, indicating the presence of N-H bonds.
C=O Stretch (C2)1750 - 1780AbsentThe absence of this peak is a key identifier for 2-thiohydantoins.
C=O Stretch (C4)1700 - 17451726 - 1742Present in both, with minor shifts due to electronic effects.
C=S StretchAbsent1100 - 1300The presence of this peak confirms a thiohydantoin structure.

IR_Workflow

Mass Spectrometry (MS): Unveiling Molecular Weight and Fragmentation

Mass spectrometry provides crucial information about the molecular weight of the hydantoin intermediate and can offer insights into its structure through analysis of fragmentation patterns.[1]

  • Molecular Ion Peak (M⁺): Provides the molecular weight of the compound. In Electron Ionization (EI) MS, the molecular ion peak for hydantoins can sometimes be weak or absent due to their lower volatility compared to thio-analogs.[1]

  • Quasi-Molecular Ion ([M+H]⁺ or [M-H]⁻): Soft ionization techniques like Electrospray Ionization (ESI) or Chemical Ionization (CI) are often preferred as they typically produce a prominent quasi-molecular ion, confirming the molecular weight with greater reliability.[1]

  • Fragmentation Pattern: The fragmentation of the hydantoin ring can provide structural information. The presence of sulfur in thiohydantoins will result in fragments with different mass-to-charge (m/z) ratios and characteristic isotopic patterns for sulfur (³⁴S).[1]

  • Sample Preparation: Dissolve a small amount of the sample (~1 mg/mL) in a suitable volatile solvent (e.g., methanol, acetonitrile).[1]

  • Instrumentation: Use a mass spectrometer with an appropriate ionization source (e.g., ESI or EI).

  • Parameters (for ESI-MS):

    • Mode: Positive or negative ion mode, depending on the analyte's ability to be protonated or deprotonated.

    • Mass Range: Scan a mass range appropriate for the expected molecular weight of the intermediate.

The stability of the molecular ion and the fragmentation patterns can differ between hydantoin and thiohydantoin intermediates.

Table 3: Comparative Mass Spectrometry Features of Hydantoin and 2-Thiohydantoin Derivatives.[1]

FeatureHydantoin Derivatives2-Thiohydantoin DerivativesRationale
Molecular Ion Peak (M⁺) in EI-MS Often weak or absent.Generally more intense.Thiohydantoins tend to be more stable under EI conditions.
Fragmentation Common fragmentation of the hydantoin ring.Similar ring fragmentation, but fragments containing sulfur will have a different m/z value.The presence of sulfur alters the fragmentation pathway and fragment masses.
Isotopic Patterns Standard isotopic patterns for C, H, N, O.Characteristic isotopic pattern for sulfur (presence of ³⁴S isotope) can confirm its presence.The natural abundance of sulfur isotopes provides a unique signature.

MS_Workflow

Conclusion: An Integrated Approach for Confident Characterization

The robust characterization of hydantoin intermediates is best achieved through a synergistic application of multiple spectroscopic techniques. While NMR spectroscopy provides the most detailed structural information, IR spectroscopy offers a rapid and convenient method for confirming the presence of key functional groups, and mass spectrometry unequivocally determines the molecular weight. By understanding the principles, experimental nuances, and comparative data presented in this guide, researchers can confidently and accurately elucidate the structures of their hydantoin intermediates, thereby ensuring the integrity and success of their research and development endeavors.

References

  • Synthesis, NMR analysis and applications of isotope-labelled hydantoins. Molecules. Available at: [Link]

  • Chiral Recognition of Hydantoin Derivatives Enabled by Tetraaza Macrocyclic Chiral Solvating Agents Using 1H NMR Spectroscopy. The Journal of Organic Chemistry. Available at: [Link]

  • Synthesis and Conformational Analysis of Hydantoin-Based Universal Peptidomimetics. The Journal of Organic Chemistry. Available at: [Link]

  • FTIR spectroscopic and quantum chemical studies on hydantoin. ResearchGate. Available at: [Link]

  • Millimeter-wave spectroscopy of hydantoin, a possible precursor of glycine. Astronomy & Astrophysics. Available at: [Link]

  • Experimental Spectroscopic, Quantum Chemical, Molecular Docking, and Molecular Dynamic Simulation Studies on Hydantoin (Monomer and Dimer). Taylor & Francis Online. Available at: [Link]

  • Characterization of hydantoin products from one-electron oxidation of 8-oxo-7,8-dihydroguanosine in a nucleoside model. PubMed. Available at: [Link]

  • 13C nuclear magnetic resonance studies on the conformation of substituted hydantoins. Journal of the Chemical Society, Perkin Transactions 2. Available at: [Link]

  • The Bucherer–Bergs Multicomponent Synthesis of Hydantoins—Excellence in Simplicity. Molecules. Available at: [Link]

  • Synthesis and Characterization of Amino Acid-Derived Hydantoins. Malaysian Journal of Chemistry. Available at: [Link]

  • Connective synthesis of 5,5-disubstituted hydantoins by tandem α-amination and α-arylation of silyl ketene acetals. RSC Publishing. Available at: [Link]

  • IR spectroscopic characterization of 2-thiohydantoins and 2-thiobarbiturates. PubMed. Available at: [Link]

  • Synthesis and Conformational Analysis of Hydantoin-Based Universal Peptidomimetics. Politecnico di Milano. Available at: [Link]

  • (PDF) Exploring hydantoin frameworks: synthetic approaches and therapeutic potential. ResearchGate. Available at: [Link]

  • Synthesis and Characterization of Amino Acid-Derived Hydantoins. ResearchGate. Available at: [Link]

  • Synthesis, Characterization and Biological Study of Hydantoin Derivatives. Asian Journal of Advanced Basic Sciences. Available at: [Link]

Sources

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